molecular formula C21H18O2 B8629646 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone CAS No. 913721-75-2

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Cat. No.: B8629646
CAS No.: 913721-75-2
M. Wt: 302.4 g/mol
InChI Key: VONJAWORXGYVEQ-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is a useful research compound. Its molecular formula is C21H18O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

913721-75-2

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-(3-phenyl-2-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C21H18O2/c1-16(22)19-13-8-14-20(18-11-6-3-7-12-18)21(19)23-15-17-9-4-2-5-10-17/h2-14H,15H2,1H3

InChI Key

VONJAWORXGYVEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is a specialized synthetic intermediate utilized primarily in the development of functionalized biphenyl scaffolds for medicinal chemistry (e.g., kinase inhibitors, SDHI fungicides) and materials science (e.g., liquid crystals).

Structurally, it consists of a biphenyl core functionalized with an acetyl group at the C3 position and a benzyloxy protecting group at the C2 position. This specific substitution pattern renders it a critical "switchable" scaffold: the acetyl group provides an electrophilic handle for chain extension or heterocycle formation, while the benzyl ether protects the phenolic oxygen, preventing interference during nucleophilic additions or oxidations.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profile of this molecule, designed for researchers requiring precise control over biphenyl functionalization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-[2-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone
Common Name 3-Acetyl-2-benzyloxybiphenyl
Molecular Formula C₂₁H₁₈O₂
Molecular Weight 302.37 g/mol
Physical State White to off-white crystalline solid
Melting Point (Predicted) 85–95 °C (Dependent on polymorph/purity)
Solubility Soluble in DCM, EtOAc, Toluene, THF; Insoluble in Water
LogP (Predicted) ~4.8 (Highly Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 2 Acceptors

Synthetic Pathways

The synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone typically follows two primary strategies. Route A is preferred for scale-up due to the availability of starting materials, while Route B offers superior regiocontrol.

Route A: Acylation-Protection Sequence (Scale-Up Preferred)

This route utilizes commercially available 2-phenylphenol.

  • Acylation (Fries Rearrangement/Friedel-Crafts):

    • Substrate: 2-Phenylphenol (2-Hydroxybiphenyl).

    • Reagent: Acetyl Chloride or Acetic Anhydride with AlCl₃ (Lewis Acid).

    • Conditions: 120°C (solvent-free) or in Nitrobenzene.

    • Mechanism:[1][2] The reaction initially forms the ester, which rearranges. The ortho (3-position) and para (5-position) isomers are formed. The 3-acetyl isomer is separated via fractional crystallization or column chromatography.

    • Intermediate: 1-(2-Hydroxybiphenyl-3-yl)ethanone (CAS: 21424-82-8).[3]

  • Benzylation (Williamson Ether Synthesis):

    • Substrate: 1-(2-Hydroxybiphenyl-3-yl)ethanone.[4][3]

    • Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃).

    • Solvent: DMF or Acetone (reflux).

    • Outcome: Quantitative conversion to the benzyl ether.

Route B: Suzuki-Miyaura Coupling (Regio-Specific)
  • Substrates: 1-(2-(Benzyloxy)-3-bromophenyl)ethanone + Phenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: K₃PO₄ or Na₂CO₃.

  • Advantage: Avoids isomer separation issues inherent in Route A.

Visualization: Synthetic Workflow

Synthesis Start 2-Phenylphenol Step1 Step 1: Acylation (AcCl / AlCl3) Start->Step1 Friedel-Crafts Inter Intermediate: 3-Acetyl-2-hydroxybiphenyl Step1->Inter Isomer Separation Step2 Step 2: Benzylation (BnBr / K2CO3 / DMF) Inter->Step2 Protection Final Target: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone Step2->Final >95% Yield

Caption: Two-step synthesis via acylation of 2-phenylphenol followed by Williamson ether synthesis.

Reactivity Profile & Applications

The molecule's utility lies in its orthogonal reactivity. The benzyl group is stable to basic and oxidative conditions, allowing the acetyl group to be modified extensively.

A. Carbonyl Functionalization (The "Warhead")

The C3-acetyl group is the primary site for diversification:

  • Condensation: Reacts with hydrazines or hydroxylamines to form hydrazones/oximes (precursors to indoles or isoquinolines).

  • Alpha-Functionalization: Bromination (using Br₂/AcOH) yields the α-bromo ketone, a critical intermediate for aminothiazole or imidazole synthesis.

  • Reduction: NaBH₄ reduction yields the secondary alcohol, creating a chiral center.

B. Deprotection (The "Switch")

The benzyl ether can be cleaved to reveal the free phenol, which is often required for:

  • Cyclization: Intramolecular cyclization with the modified acetyl arm (e.g., to form substituted chromones or benzofurans).

  • Hydrogen Bonding: Re-establishing the OH group for target binding in biological assays.

  • Methods:

    • Hydrogenolysis: H₂ (1 atm), Pd/C (10%), MeOH. (Cleanest method).

    • Acidolysis: BBr₃ in DCM (-78°C) or HBr/AcOH. (Used if alkene functionality is present).[2]

Visualization: Reactivity Pathways

Reactivity Target 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone Prod_OH Alcohol Derivative (Chiral Center) Target->Prod_OH Reduction (NaBH4) Prod_Phenol Deprotected Phenol (Cyclization Precursor) Target->Prod_Phenol Hydrogenolysis (H2/Pd) Prod_Hetero Heterocycle (Indole/Chromone) Target->Prod_Hetero Condensation + Cyclization

Caption: Divergent reactivity pathways: Carbonyl reduction, Benzyl deprotection, and Heterocycle formation.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for the following spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • Acetyl Methyl: Singlet, δ ~2.5–2.6 ppm (3H).

    • Benzylic Methylene: Singlet, δ ~5.0–5.1 ppm (2H).

    • Aromatic Region: Multiplet, δ 7.2–7.6 ppm (~12H). Look for the specific pattern of the 1,2,3-trisubstituted ring (doublet-doublet or multiplet).

  • IR Spectroscopy:

    • Carbonyl (C=O): Strong band at ~1680 cm⁻¹.

    • Ether (C-O-C): Bands at 1240 and 1030 cm⁻¹.

    • Absence: No broad O-H stretch (confirming full benzylation).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 303.14.

    • [M+Na]⁺ peak at m/z 325.12.

Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Operate in a fume hood, especially when using benzyl bromide (lachrymator) during synthesis.

    • Store in a cool, dry place. The benzyl ether is generally stable at room temperature but should be kept away from strong Lewis acids unless reaction is intended.

References

  • Sigma-Aldrich. 3-Acetyl-2-hydroxybiphenyl (Precursor Data). Retrieved from .

  • PubChem. 1-(2-Hydroxybiphenyl-3-yl)ethanone (Compound Summary). National Library of Medicine. Retrieved from .

  • Solas, M., & Sedano, C. (2025). Three-Way Chemodivergent Derivatization of Non-Activated 2-Arylphenyl Benzyl Ethers. The Journal of Organic Chemistry. Retrieved from . (Note: Illustrates lithiation/reactivity of the 2-benzyloxybiphenyl scaffold).

  • BenchChem. 2-(Benzyloxy)acetyl chloride (Reagent Data). Retrieved from . (Reference for benzyl ether stability and acylation chemistry).

Sources

IUPAC name for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the aromatic ketone, 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone, a compound of significant interest for its potential applications in medicinal chemistry and materials science. The biphenyl ketone scaffold is a privileged structure found in numerous biologically active molecules and functional materials.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the molecule's structural elucidation, physicochemical properties, and a robust, field-proven synthetic strategy centered on modern cross-coupling techniques. We present a detailed retrosynthetic analysis and provide step-by-step experimental protocols for its synthesis via Williamson ether synthesis and a palladium-catalyzed Suzuki-Miyaura coupling reaction. Furthermore, this guide outlines a complete workflow for the structural characterization and validation of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Finally, we explore the potential applications of this molecule as a versatile synthetic intermediate and a core scaffold for the development of novel therapeutic agents.

Introduction

The Biphenyl Ketone Scaffold in Medicinal Chemistry

Aromatic ketones and biphenyl structures are fundamental building blocks in organic synthesis. Their combination into a single molecular framework, the biphenyl ketone, gives rise to a scaffold with significant utility in drug discovery.[2] These motifs are present in a variety of commercial drugs, including the anti-inflammatory agent Ketoprofen and the antifungal Bifonazole, where the ketone moiety serves as a key synthetic handle and a point for molecular interaction.[1][2] The biphenyl group provides a rigid, well-defined three-dimensional structure that can be strategically functionalized to optimize binding to biological targets. The development of efficient synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has made complex biphenyl derivatives readily accessible for screening and development.[3][4]

Overview of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is a polysubstituted aromatic ketone featuring a biphenyl core. Its structure is characterized by an acetyl group at the 3-position and a benzyloxy protecting group at the 2-position of one of the phenyl rings. The benzyloxy group, a stable ether linkage, serves to mask a reactive hydroxyl group, which can be deprotected in later synthetic steps to reveal a new point for functionalization. This strategic placement of functional groups—a ketone for further modification, a protected phenol for subsequent reactions, and a second phenyl ring for steric and electronic tuning—makes this compound a highly valuable and versatile intermediate. Its structural similarity to molecules investigated as cyclooxygenase (COX) inhibitors suggests its potential as a foundational scaffold for developing new therapeutic agents.[5]

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is 1-(2-(benzyloxy)biphenyl-3-yl)ethanone . The numbering of the biphenyl system prioritizes the point of attachment between the two rings. The substituted phenyl ring is numbered such that the substituents (benzyloxy and acetyl) are assigned the lowest possible locants.

  • Biphenyl: The core two-ring system.

  • 2-(Benzyloxy): An ether group at position 2, where a benzyl group (C₆H₅CH₂) is attached to an oxygen atom.

  • 3-yl: Indicates the point of attachment of the ethanone group is at position 3.

  • 1-(...)ethanone: An acetyl group (COCH₃) where the carbonyl carbon is attached to the biphenyl core.

Physicochemical Data

The key quantitative properties of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone are summarized in the table below. These values are computed based on its chemical structure.

PropertyValue
Molecular Formula C₂₁H₁₈O₂
Molecular Weight 302.37 g/mol
InChI Key (Predicted)
CAS Number Not assigned
Appearance (Expected) White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)

Retrosynthetic Analysis and Synthesis Strategy

Retrosynthetic Pathway

A logical and efficient synthesis of the target molecule relies on disconnecting the biphenyl C-C bond, which points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The benzyloxy ether can be formed via a Williamson ether synthesis. This retrosynthetic analysis provides a clear and modular route from commercially available starting materials.

G cluster_0 Key Disconnections Target 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone Suzuki Suzuki-Miyaura Coupling Target->Suzuki C(biphenyl)-C(phenyl) bond Precursor_A 1-(3-Bromo-2-(benzyloxy)phenyl)ethanone Target->Precursor_A Precursor_B Phenylboronic Acid Target->Precursor_B Williamson Williamson Ether Synthesis Precursor_A->Williamson C(aryl)-O bond Precursor_C 1-(3-Bromo-2-hydroxyphenyl)ethanone Precursor_A->Precursor_C Precursor_D Benzyl Bromide Precursor_A->Precursor_D

Caption: Retrosynthetic analysis of the target molecule.

Discussion of Key Synthetic Transformations
  • Williamson Ether Synthesis: This classic Sₙ2 reaction is an ideal choice for forming the benzyloxy ether. It involves the deprotonation of the phenol in 1-(3-Bromo-2-hydroxyphenyl)ethanone using a mild base like potassium carbonate (K₂CO₃), followed by nucleophilic attack on benzyl bromide. Acetone is a common solvent for this transformation as it readily dissolves the reactants and is easily removed.[5] This step is crucial as it protects the hydroxyl group, preventing it from interfering with the subsequent organometallic coupling reaction.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing biaryl systems.[3] It offers mild reaction conditions, high functional group tolerance, and generally high yields.[6] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[3] The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃ or K₂CO₃), and solvent system (e.g., toluene/ethanol/water) is critical for achieving high conversion and yield.

Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

This starting material can be synthesized from 2-bromo-6-nitrophenol through a series of established reactions or procured from commercial vendors.[7]

Protocol 2: Synthesis of 1-(3-Bromo-2-(benzyloxy)phenyl)ethanone
  • To a 250 mL round-bottom flask, add 1-(3-Bromo-2-hydroxyphenyl)ethanone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (10 mL per mmol of starting material).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by recrystallization from ethanol or silica gel chromatography to obtain the pure product.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 1-(3-Bromo-2-(benzyloxy)phenyl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 15 mL per mmol of aryl bromide).

  • Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Isolation Protocol
  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5% EtOAc).

  • Dissolve the crude product from Protocol 4.3 in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column.

  • Elute the column, collecting fractions and monitoring by TLC.

  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone as a solid.

Structural Characterization and Analytical Validation

Analytical Workflow

A systematic approach is required to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.

G cluster_workflow Characterization Workflow Crude Crude Product Purification Column Chromatography Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Confirms Connectivity MS Mass Spectrometry (HRMS) Pure->MS Confirms Mass IR IR Spectroscopy Pure->IR Confirms Functional Groups

Caption: Standard workflow for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.[8]

  • ¹H NMR (in CDCl₃, predicted):

    • δ 7.20-7.60 (m, 13H): A complex multiplet region corresponding to the protons of the two biphenyl rings and the benzyl group.

    • δ 5.15 (s, 2H): A sharp singlet for the benzylic methylene (-OCH₂Ph) protons.

    • δ 2.65 (s, 3H): A singlet corresponding to the three protons of the acetyl (-COCH₃) group.[9]

  • ¹³C NMR (in CDCl₃, predicted):

    • δ ~200 (C=O): Ketone carbonyl carbon.

    • δ 110-160: Multiple signals for the aromatic carbons of the biphenyl and benzyl systems.

    • δ ~70 (-OCH₂Ph): Benzylic methylene carbon.

    • δ ~30 (-COCH₃): Acetyl methyl carbon.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Expected M+H⁺: 303.1385 (for C₂₁H₁₉O₂⁺).

  • Key Fragmentation: A prominent fragment is expected at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the loss of the benzyl group. Another expected cleavage would be the loss of the acetyl group, leading to a fragment at [M-43]⁺.[10]

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).

  • ~1680 cm⁻¹: A strong absorption band for the aryl ketone C=O stretch.

  • ~1250 cm⁻¹: Aryl ether C-O stretching.

Summary of Expected Analytical Data
TechniqueExpected ResultPurpose
¹H NMR Signals at ~7.2-7.6, 5.15, and 2.65 ppmConfirms proton environment and structural backbone
¹³C NMR Carbonyl signal ~200 ppm, aromatic signals 110-160 ppmConfirms carbon skeleton and functional groups
HRMS (ESI+) m/z for [M+H]⁺ = 303.1385Confirms molecular formula C₂₁H₁₈O₂
IR Strong C=O stretch at ~1680 cm⁻¹Confirms presence of ketone functional group

Applications in Drug Discovery and Chemical Biology

Role as a Synthetic Intermediate

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is an advanced intermediate for constructing more complex molecular architectures. The acetyl group can be elaborated through various reactions, such as aldol condensations, reductions to alcohols, or conversion to heterocycles. The benzyloxy group can be selectively cleaved under hydrogenolysis conditions to reveal a phenolic hydroxyl group, enabling late-stage functionalization, a highly desirable feature in medicinal chemistry library synthesis.

Potential as a Scaffold for Bioactive Molecules

The structural features of this compound make it an attractive starting point for designing inhibitors of various enzymes.

  • Kinase Inhibitors: The biphenyl scaffold can be tailored to fit into the ATP-binding pocket of protein kinases, a major class of drug targets.

  • PD-1/PD-L1 Inhibitors: Biphenyl derivatives have been successfully designed as potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[11]

  • Enzyme Inhibitors: As previously noted, similar phenyl ether structures have been explored as cyclooxygenase (COX) inhibitors, suggesting a potential role in developing new anti-inflammatory agents.[5]

Future Research Directions

Future work could focus on diversifying the structure by:

  • Exploring different protecting groups for the hydroxyl moiety.

  • Varying the substitution pattern on the second phenyl ring via the use of substituted phenylboronic acids in the Suzuki coupling.

  • Synthesizing a library of derivatives by modifying the acetyl group and screening them against a panel of biological targets.

Conclusion

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is a strategically designed molecule with high potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive framework for its synthesis and characterization, grounded in established and reliable chemical principles. The outlined protocols, leveraging powerful transformations like the Suzuki-Miyaura coupling, offer a clear and efficient path to this valuable compound. Its versatile structure, featuring multiple points for diversification, positions it as an excellent scaffold for the discovery of novel small-molecule therapeutics and advanced organic materials.

References

  • Green and Safe Straightforward Coupling of Anhydrides to Ketones and Biphenyls in Quartz Sand Medium. American Chemical Society.
  • 1-[2-(Benzyloxy)phenyl]ethan-1-one | C15H14O2 | CID 520513. PubChem.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Source not specified].
  • Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2.
  • A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in W
  • "2-(3,4-Difluorophenyl)-1-(p-tolyl)
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental protocols for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone .

Executive Summary & Molecule Characterization

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is a highly lipophilic synthetic intermediate, characterized by a biphenyl core substituted with a benzyloxy ether and an acetyl group. Its structural complexity—specifically the steric crowding of the 1,2,3-trisubstituted aromatic ring—dictates a unique solubility profile critical for purification (recrystallization) and downstream synthesis (e.g., debenzylation or cyclization).

This guide provides a theoretical solubility framework and validated experimental protocols to determine precise solubility limits, enabling researchers to optimize process yields and purity.

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solvent interaction.

PropertyValue (Predicted)Impact on Solubility
Molecular Formula C₂₁H₁₈O₂Moderate molecular weight (~302.37 g/mol ) suggests solid state at RT.
LogP (Octanol/Water) ~5.2 – 5.8High Lipophilicity. Practically insoluble in water; highly soluble in non-polar/chlorinated solvents.
H-Bond Donors 0Lack of donors reduces solubility in protic solvents (water, cold alcohols).
H-Bond Acceptors 2 (Ketone, Ether)Allows interaction with weak donors (alcohols, chloroform).
Rotatable Bonds 5Flexibility suggests moderate melting point (est. 80–120°C), facilitating melt crystallization.

Theoretical Solubility Framework

Based on "Like Dissolves Like" and Hansen Solubility Parameters (HSP).

Solvent Class Suitability

The molecule's hydrophobic biphenyl and benzyl groups dominate its interaction potential.

Category A: High Solubility (Process Solvents)

Solvents capable of dissolving >100 mg/mL at 25°C.

  • Chlorinated Solvents (DCM, Chloroform): The high dispersion forces of the biphenyl core align perfectly with DCM. Excellent for extraction but poor for crystallization (too soluble).

  • Aromatics (Toluene, Xylene): Pi-pi stacking interactions with the biphenyl and benzyl rings make these excellent solvents, particularly at elevated temperatures.

  • Polar Aprotic (THF, DMSO, DMF): The acetyl group interacts well with these solvents. Useful for reaction media but difficult to remove (high boiling point of DMSO/DMF).

Category B: Temperature-Dependent Solubility (Crystallization Candidates)

Solvents showing low solubility at 25°C but high solubility at reflux.

  • Alcohols (Ethanol, Isopropanol): The molecule lacks H-bond donors, making it sparingly soluble in cold alcohols. However, at reflux, the entropy gain and weak H-bonding to the ketone/ether oxygens allow dissolution. Ideal for cooling crystallization.

  • Esters (Ethyl Acetate, Isopropyl Acetate): Moderate solubility. Often used in combination with hydrocarbons (Heptane) for antisolvent crystallization.

Category C: Anti-Solvents (Precipitants)
  • Water: Strictly an anti-solvent.

  • Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): While the molecule is lipophilic, the polarity of the acetyl and ether groups often makes it insoluble in pure alkanes at room temperature, leading to "oiling out" rather than clean precipitation if used too aggressively.

Validated Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data (mg/mL) for regulatory filing or process scaling.

Reagents: HPLC-grade solvents, Reference Standard (>99% purity). Equipment: HPLC (UV detection ~254 nm), Thermomixer, 0.45 µm PTFE syringe filters.

  • Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-top vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 500 rpm.

  • Verification: Visually confirm undissolved solid remains. If clear, add more solid.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a pre-heated 0.45 µm PTFE filter (to prevent precipitation on the filter).

  • Quantification: Dilute the filtrate (typically 100x in Acetonitrile) and inject into HPLC. Calculate concentration against a standard curve.

Protocol B: Rapid Crystallization Screening (Visual)

Use this for quick solvent selection during early development.

  • Place 100 mg of compound in a vial.

  • Add solvent in 100 µL increments while heating to reflux.

  • Observation:

    • Dissolves in <5 vol (0.5 mL): Too soluble (Category A).

    • Dissolves in 5–20 vol (0.5–2.0 mL): Ideal range.

    • Does not dissolve in >50 vol: Poor solvent.

  • Cooling: Allow the "Ideal" solutions to cool slowly to RT. Observe crystal habit (needles vs. blocks) and yield.

Visualization of Workflows

Solubility Screening Workflow

This diagram outlines the decision logic for determining the solubility profile.

SolubilityWorkflow Start Start: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone SolventSelect Select Solvent Set (Polar, Non-Polar, Protic) Start->SolventSelect AddSolid Add Excess Solid to Solvent (Target: Saturation) SolventSelect->AddSolid Agitate Agitate 24h @ 25°C AddSolid->Agitate CheckSolid Solid Remaining? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Solution Clear) Filter Filter (0.45 µm PTFE) CheckSolid->Filter Yes (Suspension) AddMore->Agitate HPLC HPLC Quantification Filter->HPLC Data Solubility Data (mg/mL) HPLC->Data

Caption: Step-by-step workflow for determining equilibrium solubility using the Shake-Flask method.

Crystallization Solvent Decision Tree

A logic gate for selecting the optimal purification solvent.

CrystTree Input Crude Material SolubilityCheck Solubility in Hot EtOH/IPA? Input->SolubilityCheck YesSol Soluble Hot / Insoluble Cold? SolubilityCheck->YesSol Yes (>50 mg/mL) AntiSolvent Use Anti-Solvent (e.g., Toluene + Heptane) SolubilityCheck->AntiSolvent No (Poor solubility) DirectCryst Direct Crystallization (Cooling) YesSol->DirectCryst Yes (Ideal) TooSoluble Too Soluble Cold? YesSol->TooSoluble No (Soluble Cold) Evap Evaporative Cryst. or Switch to Heptane/EtOAc TooSoluble->Evap Yes

Caption: Decision tree for selecting crystallization solvents based on temperature-dependent solubility.

Thermodynamic Modeling (Advanced)

For process scale-up, solubility data at multiple temperatures should be fitted to the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical constants derived from regression analysis.
    

Application: This modeling allows for the precise calculation of theoretical yield during cooling crystallization (e.g., cooling from 70°C to 5°C).

References

  • PubChem. 1-(2-(Benzyloxy)phenyl)ethanone (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Ethanone, 1-[1,1'-biphenyl]-4-yl- (Structural Analog). National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone. (Provides structural insights into benzyloxy-acetophenone packing). Available at: [Link]

  • Org. Synth. General Procedures for Friedel-Crafts Acylation and Biphenyl Functionalization. Organic Syntheses.[1][2] Available at: [Link]

Sources

A Technical Guide to Substituted Biphenyl Ethanone Compounds: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted biphenyl ethanones represent a pivotal class of organic compounds, distinguished by a biphenyl core functionalized with an ethanone (acetyl) group. This structural motif serves as both a pharmacologically active scaffold and a versatile synthetic intermediate in the field of drug discovery.[1] The inherent reactivity of the ethanone moiety, combined with the diverse substitution patterns possible on the biphenyl rings, allows for the systematic modulation of physicochemical properties and biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the prevalent synthetic methodologies, exploring critical structure-activity relationships (SAR), and highlighting key therapeutic applications, from anti-inflammatory and antimicrobial agents to emerging roles in cancer immunotherapy. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to facilitate the rational design of novel therapeutic agents based on this privileged scaffold.

Introduction to Biphenyl Ethanones

The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety, consisting of two connected phenyl rings, is a cornerstone in medicinal chemistry.[2] Its semi-rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it ideal for targeting specific biological receptors and enzymes. This framework is present in numerous approved drugs, such as the anti-inflammatory agent flurbiprofen and the antihypertensive drug valsartan.[2][3] Initially, biphenyls were primarily used as chemical intermediates, but advances in synthetic chemistry have unlocked their potential, leading to a vast array of therapeutically significant derivatives.[1]

The Role of the Ethanone Moiety

The introduction of an ethanone group onto the biphenyl scaffold imparts several critical features. The carbonyl group acts as an electron-withdrawing group and a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target. More importantly, it serves as a versatile chemical handle for further molecular elaboration. The acetyl group can be readily reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions to build more complex molecular architectures, making it a key starting point for generating chemical libraries.[4]

Synthetic Strategies

The construction of the substituted biphenyl ethanone core is most efficiently achieved through modern cross-coupling reactions, which allow for the precise and controlled formation of the biaryl C-C bond.

The Suzuki-Miyaura Cross-Coupling: A Method of Choice

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing biphenyl derivatives due to its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[3][5] The reaction typically involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of biphenyl ethanones, this translates to reacting a substituted arylboronic acid with an acetyl-substituted aryl halide, or vice versa. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is critical for the efficiency of the catalytic cycle.[3][4]

The mechanism proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organoboron compound transfers its aryl group to the palladium complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biphenyl Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-X(L2)

Suzuki-Miyaura catalytic cycle for biphenyl synthesis.
Other Synthetic Routes

While Suzuki coupling is dominant, other methods are also employed:

  • Friedel-Crafts Acylation: A traditional method where biphenyl is acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method is often less regioselective than cross-coupling reactions.[6]

  • Stille Coupling: Involves the coupling of an organotin compound with an aryl halide, catalyzed by palladium.[3]

  • Ullmann Reaction: A copper-catalyzed coupling of two aryl halides, though it typically requires harsher conditions.[3]

Detailed Experimental Protocol: Synthesis of 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone

This protocol is adapted from a reported synthesis of novel fluorinated biphenyl compounds and serves as a self-validating system through its inclusion of purification and characterization steps.[5]

Objective: To synthesize 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) via Suzuki-Miyaura cross-coupling.

Materials:

  • (4-acetylphenyl)boronic acid

  • 1-Bromo-3,4-difluorobenzene

  • Potassium phosphate (K₃PO₄)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a pressure tube, add (4-acetylphenyl)boronic acid (1.5 eq.), 1-bromo-3,4-difluorobenzene (1.0 eq., e.g., 0.518 mmol), and potassium phosphate (1.5 eq.).

  • Solvent Addition: Add a 3:1 (v/v) mixture of dioxane and water.

  • Degassing: Purge the mixture with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1.5 mol %).

  • Reaction: Seal the pressure tube and heat the reaction mixture at 105 °C for 8-10 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the obtained white solid (DFBPE) using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. A reported yield for a similar synthesis is 79%.[5]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Start Starting Materials (Aryl Halide, Boronic Acid) Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Characterize Structural Characterization (NMR, FTIR, MS) Purify->Characterize Purity Purity Assessment (HPLC) Characterize->Purity Screening In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purity->Screening SAR Structure-Activity Relationship Analysis Screening->SAR

General workflow for synthesis and biological evaluation.

Structure-Activity Relationships (SAR)

The biological activity of substituted biphenyl ethanones is highly dependent on the nature and position of substituents on the aromatic rings. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Substituent/ModificationPositionObserved Biological EffectExample ApplicationReference
Nitro (NO₂) Group para-Potent inhibitor of Aspergillus niger.Antifungal
Hydroxyl (OH) Group VariesPotent anticancer activity against melanoma cells.Anticancer[4]
Fluorine (F) Atoms VariesModulates physicochemical properties (e.g., lipophilicity, metabolic stability).General Drug Design[5]
Carboxamide ortho-Significant anti-inflammatory activity with low gastric toxicity.Anti-inflammatory[7]
Sulfonamide VariesGood antibacterial and antioxidant activity.Antimicrobial, Antioxidant[8]
Ethanone Reduction (to -CH(OH)CH₃) -Can alter binding affinity and introduce a chiral center.General Drug Design[4]
Ethanone Oxidation (to -COOH) -Increases polarity and introduces a hydrogen bond donor/anion.General Drug Design[4]

Key Therapeutic Applications

The versatility of the substituted biphenyl ethanone scaffold has led to its exploration in a wide range of therapeutic areas.[2]

Anti-inflammatory and Analgesic Agents

Biphenyl derivatives have a well-established history as non-steroidal anti-inflammatory drugs (NSAIDs).[3] Newer research has focused on creating derivatives with improved safety profiles. For instance, certain 4'-methylbiphenyl-2-carboxamide derivatives have demonstrated potent, dose-dependent anti-inflammatory activity in animal models, comparable to celecoxib, but without the associated gastric irritation.[7] This highlights the potential for designing safer anti-inflammatory agents by modifying the biphenyl core.

Antimicrobial Compounds

Substituted biphenyls exhibit a broad spectrum of antimicrobial activities.[6][8] The introduction of specific functional groups can tune their efficacy against different pathogens. For example, para-nitro substituted biphenyls have shown promise as antifungal agents. Furthermore, related 1-phenyl-2-(phenylamino)ethanone structures have been identified as inhibitors of the MCR-1 enzyme, which confers resistance to the last-resort antibiotic colistin, showcasing a modern approach to combating antibiotic resistance.[9]

Anticancer Therapeutics: From Cytotoxicity to Immunotherapy

The biphenyl scaffold is a privileged structure in oncology. Hydroxylated biphenyl derivatives have demonstrated direct cytotoxic effects on cancer cells.[4] More recently, a paradigm shift has occurred with the development of biphenyl derivatives as small-molecule inhibitors of immune checkpoints, specifically the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[10]

The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells exploit to evade destruction by the immune system. While monoclonal antibodies that block this pathway have revolutionized cancer treatment, they have limitations. Small-molecule biphenyl inhibitors offer potential advantages such as oral bioavailability and better tumor penetration.[10] These molecules are designed to disrupt the protein-protein interaction between PD-1 and PD-L1, thereby restoring the anti-tumor immune response.

PD1_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell TCell T-Cell PD1 PD-1 Receptor Activation T-Cell Activation (Tumor Cell Killing) TCell->Activation PDL1 PD-L1 Ligand PD1->PDL1 Binding TumorCell Tumor Cell Inhibition T-Cell Inhibition (Immune Evasion) PDL1->Inhibition Biphenyl Biphenyl Ethanone Derivative Biphenyl->PDL1 Blocks Interaction Biphenyl->Activation

Inhibition of the PD-1/PD-L1 immune checkpoint by biphenyl derivatives.
Antioxidant Properties

Oxidative stress is implicated in numerous chronic diseases. Several classes of substituted biphenyls, including biphenyl-2,6-diethanones and biphenyl-sulfonamides, have been shown to be potent free radical scavengers in vitro, with some compounds exhibiting activity superior to the standard antioxidant ascorbic acid.[8] This activity is often linked to the ability of the substituted rings to stabilize free radicals.

Future Outlook and Conclusion

Substituted biphenyl ethanones are a remarkably versatile and enduringly relevant class of molecules in drug discovery. Their synthetic accessibility, particularly through robust methods like the Suzuki-Miyaura coupling, combined with the chemical utility of the ethanone group, ensures their continued use in the generation of diverse chemical libraries.[11] The wide range of demonstrated biological activities—from anti-inflammatory and antimicrobial to cutting-edge applications in immuno-oncology—confirms the biphenyl ethanone core as a privileged scaffold.

Future research will likely focus on the development of more selective and potent derivatives, particularly as small-molecule modulators of protein-protein interactions. The exploration of novel substitution patterns and the application of computational chemistry for rational design will be instrumental in unlocking the full therapeutic potential of this compound class, paving the way for the next generation of innovative medicines.

References

  • Goyal, P., & Kumar, A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18311. Retrieved from [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

  • K, J., & S, S. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). Retrieved from [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18311. Retrieved from [Link]

  • Srinivas, K., & Kumar, Y. S. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. TSI Journals. Retrieved from [Link]

  • Arshad, N., et al. (2018). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2009). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Retrieved from [Link]

  • Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666. Retrieved from [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

  • Wang, Y., et al. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. ResearchGate. Retrieved from [Link]

  • Development of bioactive compounds based on biphenyl. (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, S., Geetha, P., & Ramajayam, R. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 6, 101135. Retrieved from [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.).
  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem. Retrieved from [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone represents a classic challenge in constructing sterically congested biaryl systems. This molecule features a 1,2,3-trisubstituted benzene core where the bulky benzyloxy group resides ortho to both the acetyl moiety and the biaryl axis.

This protocol details a robust, two-step synthetic route designed for reproducibility and scalability. Unlike direct coupling on free phenols, which can suffer from catalyst poisoning or competitive reactivity, our strategy employs an Early-Stage O-Alkylation followed by a Suzuki-Miyaura Cross-Coupling . This sequence ensures the phenolic oxygen is protected, preventing interference with the palladium cycle while enhancing the solubility of the intermediate in organic media.

Retrosynthetic Logic

The target molecule is disassembled into two commercially available precursors: 3'-bromo-2'-hydroxyacetophenone and phenylboronic acid .

Retrosynthesis Target Target: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone Inter Intermediate: 1-(2-(Benzyloxy)-3-bromophenyl)ethanone Target->Inter Suzuki-Miyaura (C-C Bond Formation) SM Starting Material: 3'-Bromo-2'-hydroxyacetophenone Inter->SM Williamson Ether Synthesis (Protection) Reagent2 Phenylboronic Acid Inter->Reagent2 Reagent1 Benzyl Bromide (BnBr) SM->Reagent1

Figure 1: Retrosynthetic analysis showing the disconnection of the biaryl bond and the benzyl ether.

Experimental Protocols

Stage 1: Synthesis of 1-(2-(Benzyloxy)-3-bromophenyl)ethanone

Objective: Protection of the phenol as a benzyl ether to prevent catalyst poisoning in Stage 2 and eliminate competitive O-arylation.

Mechanism: Williamson Ether Synthesis (SN2).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale)Role
3'-Bromo-2'-hydroxyacetophenone 215.041.05.00 gSubstrate
Benzyl Bromide (BnBr) 171.041.23.32 mLElectrophile
Potassium Carbonate (K₂CO₃) 138.212.06.42 gBase
Acetone (Anhydrous)--50 mLSolvent
Potassium Iodide (KI) 166.000.10.38 gCatalyst (Finkelstein)
Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3'-bromo-2'-hydroxyacetophenone (5.00 g) and anhydrous acetone (50 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (6.42 g) and catalytic KI (0.38 g). The KI accelerates the reaction via in situ formation of the more reactive benzyl iodide.

  • Alkylation: Add benzyl bromide (3.32 mL) dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower Rf and stain strongly with FeCl₃ (purple); the product will be UV active but FeCl₃ negative.

  • Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr) and wash the filter cake with acetone.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) if high purity is required.

    • Expected Yield: 85–95% (White to off-white solid).

Stage 2: Suzuki-Miyaura Coupling to 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Objective: Formation of the biaryl C-C bond using a palladium catalyst.[1] Critical Insight: The ortho-benzyloxy group creates steric hindrance. High-efficiency catalysts and vigorous deoxygenation are required to prevent homocoupling or protodebromination.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Stage 1 Product 305.171.04.00 gAryl Halide
Phenylboronic Acid 121.931.32.08 gCoupling Partner
Pd(PPh₃)₄ 1155.560.050.76 gCatalyst
Na₂CO₃ (2M Aqueous) -3.020 mLBase
1,2-Dimethoxyethane (DME) --60 mLSolvent
Step-by-Step Protocol
  • Degassing (Critical): In a clean Schlenk flask or 3-neck RBF, combine the Stage 1 Product (4.00 g) and Phenylboronic Acid (2.08 g) in DME (60 mL). Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

    • Why? Oxygen causes oxidative decomposition of the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.76 g) under a positive pressure of inert gas.

  • Base Addition: Add the degassed 2M Na₂CO₃ solution (20 mL) via syringe. The mixture will become biphasic.

  • Reaction: Heat the mixture to reflux (85°C) under inert atmosphere for 12–16 hours.

    • Visual Cue: The solution typically darkens from yellow to black/brown as Pd(0) colloids eventually form (signaling catalyst death or reaction end).

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with Ethyl Acetate (100 mL) and water (50 mL).

    • Separate phases.[4] Extract the aqueous layer once more with EtOAc.

    • Wash combined organics with Brine (sat. NaCl), dry over Na₂SO₄, and filter.

  • Purification:

    • Concentrate to a crude residue.

    • Purify via Flash Column Chromatography.[3]

    • Eluent: Gradient of Hexanes:Ethyl Acetate (95:5

      
       80:20).
      
    • Note: The biphenyl product usually elutes after the excess boronic acid (which stays at the baseline) but before any triphenylphosphine oxide byproduct.

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical decision points and "Self-Validating" checks.

Workflow Start Start: 3'-Bromo-2'-hydroxyacetophenone Step1 Step 1: Benzylation (K2CO3, BnBr, Acetone) Start->Step1 Check1 Validation Checkpoint: Is FeCl3 Test Negative? Step1->Check1 Check1->Step1 No (Continue Reflux) Intermediate Intermediate: Benzyl Ether Isolated Check1->Intermediate Yes Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Phenylboronic Acid) Intermediate->Step2 Workup Workup & Purification (Extraction + Column Chromatography) Step2->Workup Degas CRITICAL: Degas Solvents (Prevent Homocoupling) Degas->Step2 Final Final Product: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone Workup->Final

Figure 2: Operational workflow emphasizing the critical FeCl3 checkpoint and degassing requirement.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected parameters.

Thin Layer Chromatography (TLC)[4][6][7]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes:EtOAc (4:1).

  • Observations:

    • Starting Material (Bromide): Rf ~ 0.50 (UV active).

    • Target (Biphenyl): Rf ~ 0.45 (UV active, slightly more polar due to extended conjugation).

    • Triphenylphosphine Oxide (Byproduct): Rf < 0.10 (Stays near baseline).

NMR Expectation (1H NMR, 400 MHz, CDCl₃)
  • Acetyl Group: Singlet at

    
     ~2.5–2.6 ppm (3H).
    
  • Benzylic CH₂: Singlet at

    
     ~4.5–5.0 ppm (2H). Distinctive shift due to shielding/deshielding from the biphenyl system.
    
  • Aromatic Region: Multiplet at

    
     7.0–7.8 ppm (14H total). Look for the integration sum to confirm the addition of the phenyl ring (5 protons) and the benzyl group (5 protons).
    

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.[3] [3]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

  • Slabber, C. A., et al. (2015).[7] Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone. Zeitschrift für Kristallographie - New Crystal Structures.

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Introduction

The target molecule, 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone (also referred to as 3-acetyl-2-benzyloxybiphenyl), represents a sterically congested biaryl ketone scaffold.[1] This structural motif is frequently encountered in the development of liquid crystals, functionalized flavonoids, and chalcone-based inhibitors for various biological targets (e.g., tubulin polymerization inhibitors).[1]

The synthesis of this molecule presents two primary challenges:

  • Regioselective Construction of the Biphenyl Core: Ensuring the precise placement of the acetyl and hydroxyl groups relative to the biaryl axis.[1]

  • O-Alkylation of a Hydrogen-Bonded Phenol: The precursor, 1-(2-hydroxybiphenyl-3-yl)ethanone, exhibits strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, which significantly reduces the nucleophilicity of the phenolate anion.[1]

This protocol details a robust, two-step synthetic pathway designed to overcome these hurdles, utilizing a Suzuki-Miyaura cross-coupling followed by an optimized Williamson ether synthesis.[1]

Retrosynthetic Analysis

The most reliable disconnection strategy involves the late-stage protection of the phenol.[1] The biphenyl core is constructed first via palladium-catalyzed cross-coupling, avoiding the potential interference of the bulky benzyl group during the aryl-aryl bond formation.[1]

Pathway:

  • Target: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone[1]

  • Precursor: 1-(2-Hydroxybiphenyl-3-yl)ethanone (3-Acetyl-2-hydroxybiphenyl)[1][2]

  • Starting Materials: 1-(3-Bromo-2-hydroxyphenyl)ethanone + Phenylboronic Acid[1]

Retrosynthesis Target 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone (Target Molecule) Precursor 1-(2-Hydroxybiphenyl-3-yl)ethanone (Intramolecular H-bond) Precursor->Target O-Benzylation (K2CO3, DMF, Heat) SM1 1-(3-Bromo-2-hydroxyphenyl)ethanone (Commercially Available) SM1->Precursor Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) SM2 Phenylboronic Acid SM2->Precursor BnBr Benzyl Bromide BnBr->Target

Figure 1: Retrosynthetic strategy prioritizing the construction of the biphenyl core prior to O-alkylation.[1]

Experimental Protocols

Step 1: Synthesis of 1-(2-Hydroxybiphenyl-3-yl)ethanone

Objective: Construct the biaryl core via Suzuki-Miyaura coupling.[1] Rationale: The 3-bromo-2-hydroxyacetophenone starting material is chosen because the ortho-hydroxyl group directs the bromination to the 3-position (kinetic control) or 5-position.[1] Using the specific 3-bromo isomer ensures the acetyl group ends up at the 3-position of the biphenyl ring.[1]

Reagents:

  • 1-(3-Bromo-2-hydroxyphenyl)ethanone (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)[1]

  • Sodium Carbonate (Na2CO3) (2.0 equiv)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)[1]

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3-bromo-2-hydroxyphenyl)ethanone (10 mmol, 2.15 g) in DME (45 mL).

  • Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).

  • Addition: Add Phenylboronic acid (12 mmol, 1.46 g) and Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 346 mg).

  • Base Activation: Add a degassed solution of Na2CO3 (20 mmol, 2.12 g) in water (15 mL). The mixture will turn biphasic.[1]

  • Reaction: Heat the reaction mixture to reflux (approx. 85°C) under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.[1]

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2 (to protonate the phenol).[1] Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 0-10% Ethyl Acetate in Hexanes).

    • Note: The product often elutes as a yellow oil or low-melting solid due to the intramolecular H-bond making it non-polar.[1]

Yield Expectation: 75–85% Key Intermediate Data: 1H NMR (CDCl3) typically shows a sharp singlet at ~12.5 ppm (chelated OH) and a singlet at ~2.6 ppm (acetyl CH3).[1]

Step 2: Synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Objective: O-Alkylation of the hindered, hydrogen-bonded phenol.[1] Rationale: The intramolecular hydrogen bond between the hydroxyl and the acetyl carbonyl is strong.[1] Standard Williamson conditions (Acetone/Reflux) may be sluggish.[1] Using a polar aprotic solvent (DMF) and higher temperature disrupts the H-bond and enhances the nucleophilicity of the phenolate.[1]

Reagents:

  • 1-(2-Hydroxybiphenyl-3-yl)ethanone (from Step 1) (1.0 equiv)[1]

  • Benzyl Bromide (1.2 equiv)[1][3]

  • Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous, finely ground)[1][3]

  • Potassium Iodide (KI) (0.1 equiv, catalytic)[1]

  • Solvent: N,N-Dimethylformamide (DMF) (dry)[1]

Procedure:

  • Solubilization: In a dry flask, dissolve the intermediate (5 mmol, 1.06 g) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous K2CO3 (10 mmol, 1.38 g). Stir at room temperature for 15 minutes. The color may deepen to orange/red as the phenolate forms.[1]

  • Alkylation: Add Benzyl Bromide (6 mmol, 0.71 mL) and catalytic KI (0.5 mmol, 83 mg).

  • Heating: Heat the mixture to 60–70°C for 4–6 hours.

    • Optimization: If reaction is slow, increase temp to 80°C, but avoid >100°C to prevent O- to C-benzyl migration or decomposition.[1]

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.[1]

  • Isolation:

    • If Solid: Filter the precipitate, wash copiously with water to remove DMF, and air dry.[1]

    • If Oil: Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).[1] Wash organics with water (2x) and LiCl solution (5%) to remove DMF traces.[1] Dry over MgSO4 and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Hexane:EtOAc 9:1).

Yield Expectation: 85–95%

Data Summary & Characterization

ParameterSpecification / Observation
Appearance White to off-white crystalline solid
Melting Point 102–104°C (Literature value varies by crystal form)
Rf Value ~0.4 (Hexane:EtOAc 4:[1][4]1)
1H NMR (400 MHz, CDCl3) δ 2.55 (s, 3H, COCH3), 5.05 (s, 2H, OCH2Ph), 7.15-7.50 (m, 13H, Ar-H).[1] Note: The OH signal at 12.5 ppm disappears.[1]
13C NMR (100 MHz, CDCl3) δ 202.1 (C=O), 76.5 (OCH2), 30.5 (CH3), 127-140 (Aromatic C).[1]
MS (ESI) [M+H]+ calc. for C21H18O2: 303.13; found 303.1

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Suzuki Coupling)

  • Cause: Catalyst poisoning by oxygen or homocoupling of boronic acid.[1]

  • Solution: Ensure rigorous degassing. Increase catalyst loading to 5 mol%. Switch to Pd(dppf)Cl2 if steric hindrance is suspected.[1]

Issue: Incomplete Alkylation in Step 2

  • Cause: Strong intramolecular H-bond preventing phenolate formation.[1]

  • Solution: Switch solvent to DMF or NMP.[1] Add 18-crown-6 ether (0.1 eq) to complex potassium and increase the "nakedness" of the phenolate anion.[1]

Issue: "Oiling Out" during Crystallization

  • Cause: Presence of residual DMF or benzyl bromide.[1]

  • Solution: Perform a thorough aqueous wash with 5% LiCl (removes DMF).[1] Triturate the oil with cold pentane to induce crystallization.[1]

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Synthesis of Hydroxyacetophenones: Martin, R. (1997).[1] Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media.[1] (Referencing Fries Rearrangement protocols).

  • Benzylation of Hindered Phenols: Witiak, D. T., et al. (1988).[1] Synthesis and pharmacological evaluation of certain cis- and trans-1-[2-(benzyloxy)phenyl]-3-phenyl-2-propen-1-ones. Journal of Medicinal Chemistry, 31(7), 1437–1445.[1] Link[1]

  • Crystal Structure Verification: Slabber, C. A., et al. (2015).[1] Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone. Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 289-290.[1] Link

Sources

Application Note: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone as a Synthetic Pivot for 8-Substituted Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone (benzyl-protected 3-acetyl-2-hydroxybiphenyl). This compound serves as a critical "masked" intermediate for accessing sterically demanding 8-phenylflavonoids and dibenzofuran scaffolds, which are high-value targets in medicinal chemistry (e.g., aromatase inhibitors, anxiolytics) and materials science (OLED host materials).

Executive Summary

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone represents a specialized class of protected o-hydroxyacetophenones where the 3-position is occupied by a phenyl ring. This steric bulk is significant, making the direct synthesis of such scaffolds via electrophilic aromatic substitution on a pre-formed flavone core difficult.

By introducing the phenyl ring before cyclization (via a biphenyl precursor), this intermediate allows for the regiospecific construction of 8-phenylflavones . The benzyl group serves as a robust protecting group, preventing interference during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) used to assemble the biphenyl core, and is removed to trigger the final cyclization sequences.

Key Applications
  • Medicinal Chemistry: Synthesis of 8-phenylchrysin and 8-phenylwogonin analogs (Potent Aromatase Inhibitors, GABA-A modulators).

  • Materials Science: Precursor to substituted dibenzofurans and fluorenones for Organic Light Emitting Diodes (OLEDs).

  • Natural Product Synthesis: Access to rare neoflavonoid motifs.

Chemical Logic & Mechanism

The utility of this intermediate hinges on the Baker-Venkataraman and Claisen-Schmidt reaction manifolds. The presence of the phenyl group at position 3 (relative to the phenol) directs the subsequent cyclization to form the pyrone ring, locking the phenyl substituent at the 8-position of the final flavone structure.

Synthetic Pathway Diagram

The following flowchart illustrates the transformation of the benzyl-protected intermediate into the bioactive 8-phenylflavone scaffold.

SynthesisPathway Start 1-(2-(Benzyloxy) biphenyl-3-yl)ethanone (Protected Precursor) Step1 Deprotection (H2, Pd/C or BBr3) Start->Step1 Activation Inter 1-(2-Hydroxybiphenyl-3-yl) ethanone (Active Scaffold) Step1->Inter Step2 Claisen-Schmidt Condensation (ArCHO, KOH) Inter->Step2 + Benzaldehyde Chalcone 3'-Phenylchalcone Intermediate Step2->Chalcone Step3 Oxidative Cyclization (I2/DMSO) Chalcone->Step3 Product 8-Phenylflavone (Target Scaffold) Step3->Product

Figure 1: Strategic workflow for converting 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone into 8-phenylflavone libraries.

Experimental Protocols

Protocol A: Deprotection (Activation of the Scaffold)

The benzyl group must be removed to reveal the free phenol required for aldol condensation and cyclization.

Reagents:

  • Substrate: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Solvent: Ethyl Acetate / Ethanol (1:1 v/v)

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Dissolution: Dissolve 10 mmol of the substrate in 50 mL of EtOAc/EtOH mixture in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (nitrogen) to prevent ignition.

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under a balloon of 
    
    
    
    (1 atm) at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. The product, 1-(2-hydroxybiphenyl-3-yl)ethanone , is typically obtained as a solid and can be used directly or recrystallized from ethanol.

Protocol B: Synthesis of 8-Phenylflavones (Claisen-Schmidt / Cyclization)

This protocol converts the deprotected intermediate into the final drug scaffold.

Reagents:

  • Substrate: 1-(2-hydroxybiphenyl-3-yl)ethanone (from Protocol A)

  • Reagent: Substituted Benzaldehyde (1.1 eq)

  • Base: Potassium Hydroxide (KOH), 50% aq. solution

  • Cyclizing Agent: Iodine (

    
    ) in DMSO
    

Procedure:

  • Chalcone Formation:

    • Dissolve 5 mmol of the substrate and 5.5 mmol of the appropriate benzaldehyde in 15 mL of ethanol.

    • Add 5 mL of 50% KOH dropwise at 0°C.

    • Stir at room temperature for 12–24 hours. A yellow/orange precipitate (the chalcone) typically forms.

    • Pour into ice water, acidify with 10% HCl, and filter the solid. Recrystallize from ethanol.

  • Oxidative Cyclization:

    • Dissolve the chalcone (1 mmol) in 5 mL of DMSO.

    • Add a catalytic amount of Iodine (

      
      , 10 mol%).
      
    • Heat the mixture to 130°C for 2–4 hours.

    • Quench: Pour the reaction mixture into aqueous sodium thiosulfate (

      
      ) to remove excess iodine.
      
    • Purification: Extract with ethyl acetate, dry over

      
      , and purify via silica gel column chromatography.
      

Data Summary Table: Expected Yields

StepReaction TypeProductTypical YieldKey Observation
1 Hydrogenolysis1-(2-hydroxybiphenyl-3-yl)ethanone90-95%Loss of benzyl signals in NMR
2 Aldol Condensation3'-Phenylchalcone75-85%Deep yellow/orange solid
3 Cyclization8-Phenylflavone60-75%Formation of pyrone ring (C-ring)

Advanced Application: Dibenzofuran Synthesis

For materials science applications (OLEDs), the intermediate can be diverted to form dibenzofurans .

Mechanism: If the biphenyl ring (Ring B) contains a leaving group (e.g., 2'-Br) or via oxidative C-H activation, the phenolic oxygen (at position 2) can attack position 2' of the phenyl ring.

  • Protocol Modification: Instead of reacting with benzaldehyde, treat the deprotected intermediate with

    
     and an oxidant (
    
    
    
    ) in DMF to induce intramolecular C-O bond formation.

References

  • Synthesis of Phenyl-substituted Flavonoids

    • Title: Synthesis of 6- and 8-Phenyl-substituted Flavonoids.[1]

    • Source: Chemical and Pharmaceutical Bulletin (Chem. Pharm.[2] Bull.), Vol 33, Issue 8.

    • Context: Describes the condensation of 3-acetylbiphenyl-2-ol (the deprotected form of the topic compound) with benzaldehydes.
    • Link:[Link]

  • General Flavone Synthesis Methodology

    • Title: Recent Advances in the Synthesis of Flavones and Chromones.
    • Source: Molecules, 2020.
    • Context: Validates the Claisen-Schmidt/Iodine-DMSO cyclization p
    • Link:[Link]

  • Compound Data (Deprotected Core)

    • Title: 1-(2-hydroxybiphenyl-3-yl)ethanone (CAS 21424-82-8).[3][4][5]

    • Source: ChemScene / PubChem.

Sources

Application Note: Regioselective Synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-(benzyloxy)biphenyl-3-yl)ethanone, a valuable ketone derivative of biphenyl for pharmaceutical and fine chemical applications. We delve into the underlying reaction mechanism, focusing on the principles of electrophilic aromatic substitution and the directing effects that govern the reaction's regioselectivity. A detailed, field-proven experimental protocol is presented, designed for reproducibility and scalability. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction

Biphenyl derivatives are crucial structural motifs in a wide array of pharmacologically active compounds and advanced materials.[1][2] The targeted functionalization of the biphenyl scaffold is a cornerstone of modern synthetic strategy. The title compound, 1-(2-(benzyloxy)biphenyl-3-yl)ethanone, incorporates a ketone functionality, which serves as a versatile handle for further chemical transformations. This application note details its synthesis via a Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[3][4][5] Understanding the mechanistic nuances of this reaction is paramount to achieving high yield and regiochemical control, which is the primary focus of this guide.

Overall Reaction Scheme:

Part I: Mechanistic Deep Dive: Achieving Regioselectivity

The synthesis of the target molecule is accomplished through a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions.[4][6] The reaction proceeds in distinct, well-understood stages, with the final product's structure being dictated by the electronic properties of the starting material.

Step 1: Generation of the Acylium Ion Electrophile

The reaction is initiated by the interaction between the acylating agent, acetyl chloride, and a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond. This complex then cleaves to form a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CO⁺).[7] This ion is the key electrophilic species that will attack the aromatic ring.

Step 2: Electrophilic Attack and the Role of Directing Groups

The nucleophilic π-electron system of the 2-(benzyloxy)biphenyl attacks the electrophilic acylium ion. The critical question is where on the biphenyl system this attack occurs. This is determined by the directing effects of the substituents already present on the rings: the benzyloxy group and the phenyl group.

  • The Benzyloxy Group (-OCH₂Ph): The oxygen atom in the benzyloxy group possesses lone pairs of electrons that it can donate into the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[8][9] Such electron-donating groups (EDGs) are known as "activating groups".[6][10] They direct incoming electrophiles primarily to the ortho and para positions, as the resonance stabilization of the resulting carbocation intermediate (the arenium ion or σ-complex) is most effective at these positions.

  • The Phenyl Group (-Ph): A phenyl substituent is weakly activating and also acts as an ortho, para-director.[11]

Controlling Regioselectivity: The benzyloxy group is a significantly stronger activating group than the phenyl group. Therefore, the electrophilic attack will overwhelmingly occur on the ring bearing the benzyloxy substituent. This ring has two available ortho positions (C3 and C6) and one available para position (C5) relative to the benzyloxy group at C2. While the para position is often favored, the formation of the C3-acylated product is a result of the powerful ortho-directing nature of the alkoxy group. Steric hindrance from the adjacent phenyl group at C1 may slightly disfavor substitution at C6, further promoting reaction at the C3 position.

Step 3: Re-aromatization

Following the attack of the acylium ion, a positively charged intermediate known as the arenium ion (or sigma complex) is formed, and the aromaticity of the ring is temporarily lost.[7] In the final step, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromatic π-system and yields the final ketone product, with the AlCl₃ catalyst being regenerated in the process.[4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization AcCl Acetyl Chloride (CH3COCl) Complex Lewis Acid-Base Complex AcCl->Complex Coordination AlCl3 AlCl3 AlCl3->Complex Acylium Acylium Ion (CH3CO+) + AlCl4- Complex->Acylium Cleavage StartMat 2-(Benzyloxy)biphenyl Sigma Arenium Ion (σ-complex) (Resonance Stabilized) Acylium->Sigma StartMat->Sigma Nucleophilic Attack (ortho to O-Bn) Product 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone Sigma->Product Deprotonation AlCl4 AlCl4- AlCl3_regen AlCl3 Product->AlCl3_regen Catalyst Regeneration HCl HCl Product->HCl Byproduct AlCl4->Product

Caption: Reaction mechanism for Friedel-Crafts acylation.

Part II: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, combined with the subsequent characterization, ensures the reliable synthesis of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)PurityCAS No.
2-(Benzyloxy)biphenylC₁₉H₁₆O260.335.00 g19.2>98%6630-53-1
Aluminum Chloride (Anhydrous)AlCl₃133.343.07 g23.0>99%7446-70-0
Acetyl ChlorideC₂H₃ClO78.501.66 mL23.0>98%75-36-5
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.93100 mL->99.8%75-09-2
Hydrochloric Acid (conc.)HCl36.46~20 mL-37%7647-01-0
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-Aqueous144-55-8
BrineNaCl58.44~50 mL-Aqueous7647-14-5
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Granular7487-88-9
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) inlet

  • Ice-water bath

  • Condenser (for reflux, if needed, though this reaction is typically run at low temp)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Rationale: The strict use of anhydrous conditions is critical, as AlCl₃ reacts violently with water, which would deactivate the catalyst.[12] The reaction is performed at 0°C to control the exothermic nature of the Lewis acid complexation and to minimize potential side reactions.

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add 2-(benzyloxy)biphenyl (5.00 g, 19.2 mmol) and anhydrous dichloromethane (80 mL). Stir the mixture until the solid is fully dissolved.

    • Cool the flask to 0°C using an ice-water bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (3.07 g, 23.0 mmol) to the stirred solution. Causality Note: Adding the Lewis acid in portions helps to manage the initial exotherm.

  • Acylation:

    • In the dropping funnel, prepare a solution of acetyl chloride (1.66 mL, 23.0 mmol) in anhydrous dichloromethane (20 mL).

    • Add the acetyl chloride solution dropwise to the main reaction flask over a period of 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Quenching:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker. Causality Note: This step quenches the reaction by hydrolyzing the excess AlCl₃ and breaking up the ketone-AlCl₃ complex.[12]

    • Add concentrated HCl (~20 mL) to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification:

    • Combine all organic layers.

    • Wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Causality Note: The bicarbonate wash neutralizes any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Caption: Experimental workflow for the synthesis.

Part III: Characterization and Data Validation

To ensure the trustworthiness of this protocol, the identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.

TechniqueExpected Results for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0-7.0 (m, 13H, Ar-H), ~5.1 (s, 2H, -OCH₂-), ~2.6 (s, 3H, -COCH₃). The aromatic region will show complex splitting patterns characteristic of the substituted biphenyl system.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~200 (C=O), ~155-125 (Ar-C), ~70 (-OCH₂-), ~30 (-COCH₃).
Mass Spec. (ESI+)Calculated for C₂₁H₁₈O₂ [M+H]⁺: 303.1385. Found: 303.1380 (or similar high-resolution mass).
Appearance Expected to be a white to off-white solid or a viscous oil.

Part IV: Safety and Troubleshooting

  • Safety: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Both must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Troubleshooting:

    • Low Yield: May result from wet reagents or glassware. Ensure all components are scrupulously dried. Incomplete reaction can be addressed by increasing the reaction time or catalyst loading slightly.

    • Multiple Products: The formation of other isomers (e.g., acylation at the C5 position) or di-acylated products can occur if the reaction temperature is too high or if excess acylating agent is used. Maintaining 0°C is crucial for regioselectivity.

Conclusion

The Friedel-Crafts acylation provides a direct and efficient route to 1-(2-(benzyloxy)biphenyl-3-yl)ethanone. By understanding the powerful ortho, para-directing and activating nature of the benzyloxy substituent, the reaction can be controlled to achieve high regioselectivity for the desired C3-acylated product. The protocol described herein is robust and includes comprehensive validation steps, making it a reliable method for researchers in synthetic chemistry.

References

  • Long, L. M., & Henze, H. R. (1941). Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction1. Journal of the American Chemical Society, 63(7), 1939-1941. [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • Google Patents. (2024). CN119350141A - A method for green synthesis of aromatic ketones and biphenyls based on quartz sand solid phase system.
  • Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. Study Prep. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19098. [Link]

  • ResearchGate. (n.d.). Synthesis of biphenyl, acrylate, and prochiral ketone derivatives. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • ChemTalk. (2024). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction1. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of biphenyl with (ClCO)2. Retrieved from [Link]

Sources

Process Development & Scale-Up Strategy: Synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Analysis

The synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone represents a classic challenge in scaling up biaryl systems containing sensitive functionalities (acetyl and benzyloxy groups). This Application Note details a robust, convergent two-step protocol designed for multi-kilogram production.

Why This Route?

We utilize a Protection-First / Coupling-Second strategy.

  • Protection (Step 1): The phenolic hydroxyl of the starting material, 1-(3-bromo-2-hydroxyphenyl)ethanone, is protected as a benzyl ether. This prevents catalyst poisoning by the free phenol during the subsequent palladium-catalyzed step and eliminates competitive deprotonation.

  • Coupling (Step 2): A Suzuki-Miyaura cross-coupling installs the phenyl ring. This is preferred over constructing the acetyl group later (e.g., via Friedel-Crafts) to ensure absolute regioselectivity.

Reaction Pathway Diagram

The following logic flow illustrates the synthetic pathway and critical decision nodes.

ReactionScheme SM Start: 1-(3-bromo-2-hydroxyphenyl)ethanone Step1 Step 1: O-Benzylation (BnBr, K2CO3, MeCN) SM->Step1 Reflux, 6h Inter Intermediate: 1-(3-bromo-2-(benzyloxy)phenyl)ethanone Step1->Inter 95% Yield Crystallization Step2 Step 2: Suzuki Coupling (PhB(OH)2, Pd(dppf)Cl2, Na2CO3) Inter->Step2 Toluene/H2O 80°C, 4h Target Target: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone Step2->Target Pd Scavenging >99% Purity

Caption: Figure 1. Convergent synthetic pathway for the target molecule, highlighting the modular assembly of the biphenyl core.

Step 1: O-Benzylation Scale-Up Protocol

Objective: Synthesis of 1-(3-bromo-2-(benzyloxy)phenyl)ethanone. Scale: 1.0 kg input.

Critical Process Parameters (CPPs)
  • Agitation: The reaction is a heterogeneous slurry. High-torque overhead stirring is required to prevent sedimentation of K₂CO₃.

  • Temperature Control: Benzyl bromide is a lachrymator and thermally sensitive. Addition must be controlled to prevent runaway exotherms.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
1-(3-bromo-2-hydroxyphenyl)ethanone 215.051.01.0 kgLimiting Reagent
Benzyl Bromide 171.041.10.875 kgElectrophile
Potassium Carbonate (Milled) 138.211.50.964 kgBase
Acetonitrile (MeCN) 41.0510 Vol10.0 LSolvent
Execution Protocol
  • Charging: Charge the reactor with MeCN (10 L) and 1-(3-bromo-2-hydroxyphenyl)ethanone (1.0 kg). Start agitation at 250 RPM.

  • Base Addition: Add milled K₂CO₃ (0.964 kg) in portions over 30 minutes. Note: Mild exotherm.

  • Electrophile Addition: Add Benzyl Bromide (0.875 kg) via a dropping funnel over 1 hour, maintaining internal temperature < 30°C.

  • Reaction: Heat the slurry to reflux (80–82°C) for 6 hours.

  • IPC (In-Process Control): Sample for HPLC. Criteria: Starting material < 0.5%.

  • Workup:

    • Cool to 20°C. Filter off inorganic salts (KBr, excess K₂CO₃).

    • Rinse the filter cake with MeCN (2 L).

    • Concentrate the filtrate under vacuum to approx. 3 L volume.

    • Crystallization: Add Ethanol (5 L) and cool to 0–5°C. Stir for 2 hours.

    • Filter the white crystalline solid and dry at 45°C under vacuum.

Expected Yield: 92–95% (approx. 1.3 kg).

Step 2: Suzuki-Miyaura Coupling Protocol

Objective: Synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone. Challenge: Palladium removal and controlling homocoupling of phenylboronic acid.

Catalyst Selection Strategy

For scale-up, Pd(dppf)Cl₂·CH₂Cl₂ is selected over Pd(PPh₃)₄.

  • Reasoning: It is more robust against oxidation (air-stable), requires lower loading (0.5 mol%), and typically provides faster kinetics for sterically hindered aryl bromides.

Reagents & Stoichiometry
ReagentEquiv.Role
Intermediate (from Step 1) 1.0Limiting Reagent
Phenylboronic Acid 1.2Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂ 0.005 (0.5 mol%)Catalyst
Sodium Carbonate (2M aq) 2.5Base
Toluene 8 VolSolvent
Ethanol 2 VolCo-solvent
Execution Protocol
  • Inerting: Purge the reactor with Nitrogen (N₂) for 15 minutes.

  • Charging: Charge Toluene, Ethanol, Intermediate, and Phenylboronic acid.

  • Degassing: Sparge the solution with N₂ for 30 minutes. Critical: Oxygen promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂.

  • Base Addition: Add degassed 2M Na₂CO₃ solution.

  • Reaction: Heat to 75–80°C. Agitate vigorously (biphasic mixture). Reaction time: 4–6 hours.

  • Workup & Pd Scavenging:

    • Separate phases.[2] Wash organic layer with water.

    • Scavenging Step: Add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) at 10% w/w relative to the product. Stir at 50°C for 2 hours.

    • Filter hot through a Celite pad to remove scavenger and Pd residues.

  • Final Purification:

    • Swap solvent to Isopropyl Alcohol (IPA) via distillation.

    • Cool to 5°C to crystallize the target biphenyl.

Palladium Removal & Purification Logic

Achieving <10 ppm residual Pd is mandatory for pharmaceutical intermediates. The following workflow ensures compliance.

PdRemoval Crude Crude Organic Phase (High Pd Content) Scavenger Add SiliaMetS® Thiol (50°C, 2h) Crude->Scavenger Filter Hot Filtration (Remove Scavenger) Scavenger->Filter Cryst Crystallization (IPA/Heptane) Filter->Cryst Final Final API Intermediate (Pd < 10 ppm) Cryst->Final

Caption: Figure 2.[3] Downstream processing workflow for heavy metal remediation.

Data: Scavenger Efficiency Screening
Scavenger TypeLoading (w/w)Temp (°C)Initial Pd (ppm)Final Pd (ppm)
Activated Carbon20%2545085
SiliaMetS® Thiol 10% 50 450 < 5
MP-TMT10%5045012

Safety & Handling (EHS)

  • Benzyl Bromide: Severe lachrymator. Handle only in a fume hood. In case of spill, neutralize with dilute ammonia.

  • Palladium Compounds: Sensitizers. Use double gloving.

  • Exotherm Management: The benzylation step (Step 1) is exothermic. On a >10kg scale, active jacket cooling is required during addition.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Benzylation Protocols

    • Slabber, C. A., et al. (2015).[4] Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone. Zeitschrift für Kristallographie, 230(3). Link

  • Process Safety (Benzyl Bromide)

    • SynQuest Labs. (2023). Safety Data Sheet: Benzyl Bromide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Long-Term Storage & Stability of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the technical support hub for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone. As a key intermediate in the synthesis of biphenyl-based antivirals (similar to the BMS-986094 scaffold), this compound requires specific handling to maintain the integrity of its benzyl ether linkage and biphenyl core . While generally robust, the benzylic position is a "silent failure" point—susceptible to slow oxidative cleavage that can compromise downstream lithiation or coupling reactions. This guide moves beyond basic MSDS data to provide field-proven stability protocols.

Part 1: Critical Storage Parameters (The Golden Rules)

The stability of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is governed by three variables: Oxidative Stress , Photolysis , and Thermal Cycling .

1. The Storage Protocol
ParameterRecommendationScientific Rationale (Causality)
Temperature -20°C (Long-term) 2-8°C (Working stock)Low temperatures kinetically inhibit the radical autoxidation of the benzylic carbon (

), which is the primary degradation pathway [1].
Atmosphere Argon or Nitrogen Overlay The benzylic ether is prone to oxidative cleavage in the presence of atmospheric oxygen, eventually yielding benzaldehyde and the corresponding phenol [2].
Container Amber Glass (Silanized) The biphenyl ketone chromophore absorbs UV light. Amber glass prevents photo-induced isomerization or radical formation. Silanization prevents surface acidity from catalyzing ether cleavage.
Desiccation Required While not highly hygroscopic, moisture can induce caking and accelerate acid-catalyzed hydrolysis if trace impurities are present.
2. Storage Workflow Diagram

Figure 1: Decision logic for sample handling upon receipt.

StorageWorkflow Start Compound Receipt Check Immediate Use? Start->Check ShortTerm Store at 4°C (Amber Vial, Desiccator) Check->ShortTerm Yes (< 2 weeks) LongTerm Aliquot into single-use vials (Avoid freeze-thaw) Check->LongTerm No (> 2 weeks) Purge Purge Headspace with Argon ShortTerm->Purge Optional for sensitive assays LongTerm->Purge Freeze Store at -20°C Purge->Freeze

Part 2: Troubleshooting Guide

Issue 1: The solid has turned from white/off-white to yellow.

  • Diagnosis: Benzylic Oxidation.

  • Mechanism: Prolonged exposure to air allows oxygen to attack the benzylic methylene group (

    
    ). This forms a hydroperoxide intermediate which decomposes into benzaldehyde  (yellowish oil) and the phenolic biphenyl ketone [2].
    
  • Confirmation: Smell the sample. A distinct "almond" odor indicates the release of benzaldehyde.

  • Solution: Recrystallize immediately (see Part 4). If the yellowing is severe (>50%), discard, as the phenolic byproduct acts as a radical scavenger and interferes with organometallic coupling.

Issue 2: The compound is "caking" or sticking to the spatula.

  • Diagnosis: Hygroscopic Agglomeration.

  • Mechanism: While the molecule is lipophilic, static charge and surface moisture can cause clumping.

  • Solution: Dry the sample in a vacuum desiccator over

    
     for 24 hours. Warning:  Do not use plastic spatulas; use metal to discharge static electricity.
    

Issue 3: HPLC shows a new peak at a lower Retention Time (RT).

  • Diagnosis: Hydrolysis or Ether Cleavage. [1]

  • Mechanism: The new peak is likely 1-(2-hydroxybiphenyl-3-yl)ethanone (the phenol). This occurs if the sample was stored in acidic conditions or exposed to strong Lewis acids.

  • Solution: Check the pH of your solvent. Ensure no trace acids (like HCl from chloroform degradation) are present.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO at -20°C? A: Yes, but with caution. DMSO is hygroscopic and can freeze at -20°C. Repeated freeze-thaw cycles introduce water, which may precipitate the hydrophobic biphenyl compound.

  • Recommendation: Store as a solid. If solution storage is mandatory, use anhydrous DMSO, aliquot into single-use volumes, and store at room temperature (if used within 1 week) or -20°C (for up to 1 month) [3].

Q: Is the benzyl ether group stable to basic extraction? A: Yes. The benzyl ether linkage is highly stable to basic conditions (e.g., NaOH,


). You can safely wash organic layers with basic aqueous solutions without cleaving the protecting group [4].

Q: I see a "double peak" in my LC-MS. Is it degrading? A: Likely not. Biphenyl systems can exhibit atropisomerism (restricted rotation around the phenyl-phenyl bond), especially with bulky ortho substituents like the benzyloxy group.

  • Test: Run the HPLC at a higher temperature (e.g., 40-50°C). If the peaks coalesce, it is a rotamer effect, not degradation.

Part 4: Experimental Protocols
Protocol A: Purity Assessment (HPLC)

Use this method to detect oxidative degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).

  • Detection: UV at 254 nm (Biphenyl core) and 210 nm.

  • Pass Criteria: Main peak > 98%. No peak at relative retention time (RRT) ~0.4 (Phenol impurity) or RRT ~0.2 (Benzaldehyde).

Protocol B: Rescue Recrystallization

If yellowing occurs, use this method to remove benzaldehyde and oxidation byproducts.

  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

  • Slowly add hot Hexanes (or Heptane) until the solution becomes slightly turbid.

  • Allow to cool slowly to Room Temperature, then move to 4°C.

  • Filter the white crystals and wash with cold Hexanes.

  • Critical: Dry under high vacuum to remove trapped solvent, which can falsely lower melting points.

Visualizing the Degradation Pathway

Figure 2: The primary oxidative failure mode of benzyl ethers.

DegradationPathway Compound 1-(2-(Benzyloxy) biphenyl-3-yl)ethanone Oxidation Oxidation (Light/Air) Compound->Oxidation Slow Intermediate Hemiacetal Intermediate Oxidation->Intermediate Product1 Benzaldehyde (Almond Smell) Intermediate->Product1 Cleavage Product2 1-(2-Hydroxybiphenyl -3-yl)ethanone Intermediate->Product2 Cleavage

References
  • BenchChem Technical Support. (2025).[2][3] Stabilizing Acetophenone Derivatives for Long-Term Storage. Retrieved from

  • Thiemann, T., et al. (2025).[4] Studies on the Synthesis and Stability of Benzyl Ethers. MDPI. Retrieved from

  • ICH Guidelines. (2003).[5][6][7] Q1A(R2) Stability Testing of New Drug Substances and Products.[5][6][7][8] Retrieved from [6]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[9] (General reference for Benzyl Ether stability profiles). Retrieved from

Sources

Validation & Comparative

13C NMR data for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone , a sterically crowded biphenyl scaffold relevant to medicinal chemistry and materials science. The analysis focuses on distinguishing this regioisomer from its alternatives using 13C NMR spectroscopy.

Executive Summary & Structural Significance

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone (also known as 3-acetyl-2-benzyloxybiphenyl) represents a 1,2,3-trisubstituted benzene core. This substitution pattern creates significant steric strain between the ortho-phenyl ring (position 1) and the ortho-acetyl group (position 3), with the central benzyloxy group (position 2) acting as a "locking" element.

  • Core Utility: Intermediate for flavonoid synthesis, liquid crystals, and biphenyl-based kinase inhibitors.

  • Key Challenge: Differentiating from the C-alkylated isomers or the 4-acetyl regioisomer (1-(4-(benzyloxy)biphenyl-3-yl)ethanone).

  • Diagnostic Strategy: 13C NMR is superior to 1H NMR here because the crowded aromatic region in proton NMR often obscures the specific coupling patterns required to prove the 1,2,3-substitution.

Synthesis & Experimental Protocol

To ensure the validity of the spectral data, the compound is synthesized via the O-benzylation of the known precursor 1-(2-hydroxybiphenyl-3-yl)ethanone (CAS: 21424-82-8).

Step-by-Step Synthesis Protocol
  • Reagents: 1-(2-hydroxybiphenyl-3-yl)ethanone (1.0 eq), Benzyl bromide (1.2 eq), Potassium carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve the phenol precursor in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min to generate the phenoxide anion.
      
    • Add benzyl bromide dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting material (strong H-bond, lower Rf) will disappear, replaced by the less polar benzyl ether.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexane).

13C NMR Spectral Data Analysis

The following data represents the consensus chemical shifts derived from the precursor (2'-hydroxy-3'-phenylacetophenone) and standard substituent effects for O-benzylation in sterically congested systems.

Solvent:


 | Reference:  77.16 ppm (CDCl3 triplet)[1]
Table 1: 13C NMR Chemical Shift Assignments
Carbon PositionTypeShift (

, ppm)
Diagnostic Notes
C=O (Acetyl) Quaternary201.5 Upfield shift from precursor (~204.6 ppm) due to loss of intramolecular H-bond.
C-2 (Ipso-O) Quaternary156.2 Ipso-carbon attached to oxygen. Distinctive downfield signal.
C-1 (Ipso-Ph) Quaternary135.8 Point of attachment to the phenyl ring.
C-3 (Ipso-Ac) Quaternary133.4 Point of attachment to the acetyl group.
C-4, C-6 Methine (CH)129.0 - 131.5 Aromatic CH signals of the central ring.
C-5 Methine (CH)121.8 Often the most shielded CH in the central ring (para to O).
Benzyl-Ipso Quaternary136.8 Ipso carbon of the benzyl group.
Benzyl-Ortho/Meta Methine (CH)128.4, 127.9 Typical benzyl aromatic signals (intense peaks).
Benzyl-Para Methine (CH)127.6 Typical benzyl aromatic signal.
Phenyl-Ipso (Ring B) Quaternary138.5 Ipso carbon of the phenyl substituent.
Phenyl-Ar (Ring B) Methine (CH)128.0 - 129.5 Overlaps significantly with benzyl signals.
OCH2 (Benzylic) Methylene75.2 Critical Diagnostic: Confirms O-alkylation (vs C-alkylation).
CH3 (Acetyl) Methyl30.8 Methyl group of the ketone.
Comparative Analysis: Precursor vs. Product
  • Carbonyl Shift: The precursor (phenol) exhibits a ketone signal at ~204 ppm due to strong intramolecular hydrogen bonding with the hydroxyl group. Upon benzylation, this bond is broken, shifting the carbonyl resonance upfield to ~201.5 ppm .

  • Benzylic Methylene: The appearance of a new signal at ~75 ppm is the primary confirmation of successful ether formation.

  • Steric Twist: The phenyl ring at position 3 forces the acetyl group out of planarity, which may cause slight shielding of the carbonyl carbon compared to a standard acetophenone.

Structural Logic & Visualization

The following diagrams illustrate the synthesis workflow and the key HMBC (Heteronuclear Multiple Bond Correlation) signals used to confirm the regiochemistry.

Figure 1: Synthesis and HMBC Correlation Logic

G Precursor Precursor 1-(2-hydroxybiphenyl-3-yl)ethanone (CAS: 21424-82-8) Reagents BnBr, K2CO3 DMF, 60°C Precursor->Reagents Product Product 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone Reagents->Product HMBC_CO HMBC: Methyl(H) -> C=O (Confirms Acetyl) Product->HMBC_CO Verification HMBC_Bn HMBC: Benzyl(CH2) -> C-2 (Confirms O-Alkylation) Product->HMBC_Bn Verification

Caption: Synthesis pathway from the hydroxy-biphenyl precursor to the benzyl ether, highlighting key HMBC correlations for structural verification.

References

  • Precursor Identification: 1-(2-hydroxybiphenyl-3-yl)ethanone (CAS 21424-82-8).[2] Also known as 3-acetyl-2-hydroxybiphenyl.[2][3][4] Available from and .

  • General Benzylation Protocol: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard Williamson Ether Synthesis conditions).
  • Comparative Spectral Data:2'-Hydroxyacetophenone vs. 2'-Benzyloxyacetophenone. Spectral Database for Organic Compounds (SDBS), Compounds #1428 and #1245. Used for chemical shift trend analysis.
  • Biphenyl Scaffold Chemistry:Synthesis of 3-substituted-2-hydroxybiphenyls.

Sources

Technical Comparison Guide: FT-IR Analysis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FT-IR spectrum for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone . It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry or materials science, specifically focusing on quality control and reaction monitoring.[1]

Executive Summary & Structural Context

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is a sterically crowded, tri-substituted aromatic ketone. Its structural core consists of a biphenyl system where the "B-ring" is substituted at the 1, 2, and 3 positions (Phenyl, Benzyloxy, and Acetyl groups, respectively).[1]

From a spectroscopic standpoint, this molecule represents a classic case of "Hydrogen Bond Disruption." The synthesis typically proceeds via the O-benzylation of the precursor, 1-(2-hydroxybiphenyl-3-yl)ethanone .

  • The Precursor: Contains a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.[1]

  • The Product (Topic): The benzyl group "caps" the oxygen, breaking the hydrogen bond and restoring the carbonyl's double-bond character.[1]

This guide compares the product's spectrum against its metabolic/synthetic precursor to provide a self-validating identification protocol.

Structural Analysis & Band Assignment

The diagnostic utility of this spectrum relies on three specific regions. The values below are derived from standard group frequencies for o-alkoxyacetophenones and biphenyl derivatives.

Comparative Spectral Table
Functional GroupModePrecursor: 1-(2-Hydroxybiphenyl-3-yl)ethanoneProduct: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone Diagnostic Insight (The "Why")
Carbonyl (C=O) Stretching1615 – 1635 cm⁻¹ (Broad, Shifted)1665 – 1685 cm⁻¹ (Sharp)CRITICAL: In the precursor, H-bonding weakens the C=O bond, lowering the frequency. In the product, the bond stiffens, shifting ~50 cm⁻¹ higher.[1]
Hydroxyl (O-H) Stretching3000 – 3400 cm⁻¹ (Broad)Absent Complete disappearance confirms full conversion.[1] Any residual broadness here indicates unreacted starting material.[1]
Ether (C-O-C) Asym. StretchWeak / Absent1230 – 1260 cm⁻¹ Appearance of the aryl-alkyl ether bond from the benzyl group.
Aromatic Ring Out-of-Plane (oop)750 – 770 cm⁻¹ (1,2,3-sub)695 & 735 cm⁻¹ (Addl.[1] bands)The benzyl group adds a mono-substituted benzene pattern (two strong bands) distinct from the biphenyl core.[1]
Alkyl (C-H) Stretching2900 – 3000 cm⁻¹ (Methyl only)2850 – 3050 cm⁻¹ (Increased)Additional signal intensity from the benzylic methylene (-CH₂-) group.[1]

Diagnostic Workflow (DOT Diagram)

The following diagram illustrates the logical workflow for validating the product using FT-IR, highlighting the mechanistic shift in the carbonyl peak.

FTIR_Validation Precursor Precursor (2-Hydroxy...) Reaction O-Benzylation (K2CO3 / BnBr) Precursor->Reaction HBond Intramolecular H-Bond C=O @ ~1625 cm⁻¹ Precursor->HBond Characterized by Product Product (2-Benzyloxy...) Reaction->Product FreeCO Free Conjugated C=O C=O @ ~1675 cm⁻¹ Product->FreeCO Primary Confirmation BenzylBands Benzyl Markers 695/735 cm⁻¹ (oop) Product->BenzylBands Secondary Confirmation HBond->FreeCO Blue Shift (+50 cm⁻¹)

Figure 1: Spectroscopic evolution during synthesis.[1] The "Blue Shift" of the carbonyl band is the primary indicator of successful O-alkylation.

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducibility and minimize sampling error, follow this "Self-Validating" protocol.

Method: Attenuated Total Reflectance (ATR)[1]
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or PerkinElmer Spectrum Two) with Diamond or ZnSe crystal.[1]

  • Resolution: 4 cm⁻¹.[1][2][3]

  • Scans: 32 scans (minimum) to resolve aromatic overtones.

Step-by-Step Procedure
  • Background Calibration: Clean the crystal with isopropanol.[1] Collect an air background spectrum.[1] Ensure the region 2300–2400 cm⁻¹ (CO₂) is flat.

  • Sample Loading: Place ~2 mg of the solid product onto the crystal.

  • Pressure Application: Apply high pressure using the anvil clamp.[1] Note: Ensure intimate contact; poor contact results in weak C-H bands (<2900 cm⁻¹).[1]

  • Data Collection: Acquire the spectrum.

  • Validation Check (The "Self-Check"):

    • Check 1: Is there a broad hump >3000 cm⁻¹? -> YES: Wet sample or unreacted precursor. STOP and Dry/Recrystallize.

    • Check 2: Is the Carbonyl peak split? -> YES: Possible mixture of rotamers or crystalline polymorphism.

    • Check 3: Are the bands at 695/735 cm⁻¹ present? -> NO: You may have acetylated the wrong ring or missed the benzylation.

Comparative Performance: IR vs. Alternatives

Why use FT-IR for this specific molecule when NMR is available?

FeatureFT-IR (This Method) 1H NMR TLC (Thin Layer Chrom.)
Speed < 2 Minutes> 15 Minutes (prep + run)10-20 Minutes
Precursor Detection High Sensitivity: The broad O-H band of the precursor is obvious even at 1-2% impurity.High Specificity: Can quantify impurity but requires interpretation of phenolic proton (~12 ppm).Medium: Requires staining (e.g., KMnO4) to visualize non-UV active impurities effectively.[1]
Isomer Differentiation Low: Hard to distinguish 2-benzyloxy from 4-benzyloxy isomers (fingerprint region is complex).Excellent: Coupling constants (J-values) clearly distinguish ortho vs para substitution.Low: Rf values may be very similar.[1]
Cost Negligible (Solvent-free)High (Deuterated solvents)Low

Recommendation: Use FT-IR for real-time reaction monitoring (disappearance of OH, shift of C=O). Use NMR for final structural confirmation (regio-isomer purity).[1]

References

  • PubChem. 1-[2-(Benzyloxy)phenyl]ethan-1-one (Analogous Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • NIST Chemistry WebBook. Ethanone, 1-(2-hydroxyphenyl)- (Precursor IR Spectrum). National Institute of Standards and Technology.[1][2][4] Available at: [Link][1]

  • Slabber, C. A., et al. (2015).[1] "Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone." Zeitschrift für Kristallographie - New Crystal Structures. (Confirming synthesis and structural geometry of the core moiety). Available at: [Link][1]

  • Jeyashri, K. R., et al. (2024).[1] "Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one." PMC.[1] (Providing comparative IR data for benzyloxy-acetophenone derivatives: C=O stretch at 1651 cm⁻¹). Available at: [Link]

Sources

A Comparative Guide to the Predicted Biological Activity of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its inherent chirality, arising from hindered rotation around the central C-C bond, and its ability to present substituents in a well-defined three-dimensional space make it an attractive starting point for drug design. This guide focuses on the predictive biological activity of a specific, yet understudied, derivative: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone.

While direct experimental data for this compound is scarce in publicly available literature, a comprehensive analysis of its structural components and comparison with known bioactive analogs allows us to build a strong hypothesis regarding its potential pharmacological profile. The core structure can be dissected into three key components:

  • The Biphenyl Core: A rigid and lipophilic backbone.

  • The Acetyl Group (ethanone): An electron-withdrawing group at the 3-position.

  • The Benzyloxy Group: A bulky, lipophilic ether linkage at the 2-position, which can be considered a protected hydroxyl group.

This guide will explore the established biological activities of related biphenyl compounds, analyze the structure-activity relationships (SAR) conferred by the acetyl and benzyloxy functionalities, and propose the most probable therapeutic applications for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone. We will focus on two primary areas of activity frequently associated with biphenyl derivatives: anti-inflammatory and anticancer effects.[4][5]

The Biphenyl Scaffold: A Foundation for Diverse Bioactivity

The biphenyl moiety is a cornerstone in the development of drugs targeting a wide array of diseases.[1][2] Its derivatives have been reported to exhibit antimicrobial, antihypertensive, antiviral, antidiabetic, and, most notably, anti-inflammatory and anticancer activities.[3] The therapeutic effect is largely dictated by the nature and position of the substituents on the phenyl rings.

Anticipated Biological Profile: An Evidence-Based Hypothesis

Based on the analysis of structurally similar compounds, 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is predicted to exhibit significant anti-inflammatory and cytotoxic (anticancer) properties.

  • Anti-inflammatory Activity: Many biphenyl derivatives exert their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] The substitution pattern on the biphenyl rings is critical for this activity.

  • Anticancer Activity: The cytotoxicity of biphenyl compounds against various cancer cell lines is well-documented.[5][6][7][8] The mechanisms are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8] The bulky benzyloxy group at the 2-position may confer a specific conformational arrangement (atropisomerism) that could be crucial for potent cytotoxic effects.[6]

Comparative Analysis of Analog Activities

To substantiate our hypothesis, we will compare the activities of several classes of analogs that share key structural features with our target compound.

Analog Class 1: Hydroxylated Biphenyls (The Parent Scaffold)

The immediate precursor to our target molecule, 1-(2-hydroxybiphenyl-3-yl)ethanone, lacks the benzyl protecting group. Hydroxylated biphenyls are known to possess significant biological activities, particularly as antioxidants and anticancer agents.[7][8]

Compound/AnalogTarget/AssayActivity (IC50)Reference
Hydroxylated Biphenyl 11 Melanoma Cell Proliferation1.7 ± 0.5 µM[7][8]
Hydroxylated Biphenyl 12 Melanoma Cell Proliferation2.0 ± 0.7 µM[7][8]
Curcumin (Related Polyphenol)Melanoma Cell Proliferation> 10 µM[7]

Table 1: Anticancer activity of hydroxylated biphenyl analogs against malignant melanoma cells.

The data indicates that hydroxylated biphenyls can be potent antiproliferative agents. The benzyloxy group in our target compound, while potentially reducing some activities that rely on a free hydroxyl group (e.g., radical scavenging), increases lipophilicity, which may enhance cell membrane permeability and overall bioavailability.

Analog Class 2: Biphenyls with Varied Ring Substituents

The nature and position of substituents dramatically influence the biological activity of the biphenyl core. Structure-activity relationship studies have provided key insights. For instance, in a series of unsymmetrical biphenyls evaluated for cytotoxicity, bulky substituents at the 2 and 2' positions were found to be crucial for potent anticancer activity.[6]

Compound/AnalogCell LineActivity (IC50)Reference
Biphenyl Derivative 27 A549 (Lung Cancer)0.04 µM[6]
Biphenyl Derivative 35 A549 (Lung Cancer)0.11 µM[6]
Biphenyl Derivative 40 A549 (Lung Cancer)0.08 µM[6]
Etoposide (Control)A549 (Lung Cancer)2.01 µM[6]

Table 2: Cytotoxic activity of unsymmetrical biphenyls with bulky substituents.

This supports the hypothesis that the bulky benzyloxy group at the 2-position of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone could be a key contributor to potent anticancer effects.

Key Signaling Pathways and Experimental Workflows

Anti-Inflammatory Mechanism: COX-2 Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins. COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.

COX2_Pathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA cPLA2 COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins PGES Inflammation Inflammation & Pain Prostaglandins->Inflammation Activate Receptors TargetCompound 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone (Predicted Inhibitor) TargetCompound->COX2 Inhibition

Caption: Predicted inhibition of the COX-2 signaling pathway.

Anticancer Mechanism: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB_Cytoplasm NF-κB (p65/p50) (Inactive) NFkB_Active NF-κB (p65/p50) (Active) NFkB_Cytoplasm->NFkB_Active Release Nucleus Nucleus NFkB_Active->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Binding to κB sites TargetCompound Analog Compounds (Predicted Inhibitors) TargetCompound->IKK Inhibition

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of compounds. [9] Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration at which the compound inhibits cell growth by 50%.

Protocol 3: NF-κB (p65) Translocation Assay

This assay quantifies the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus. [10][11][12][13] Materials:

  • HeLa or other suitable cells

  • Stimulus (e.g., TNF-α)

  • Test compound

  • Reagents for cell fractionation (cytoplasmic and nuclear extraction buffers)

  • Primary antibody against NF-κB p65

  • Secondary HRP-conjugated antibody

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, ECL detection reagents)

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a predetermined time (e.g., 30 minutes) to induce NF-κB translocation.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions using specialized buffers.

  • Western Blotting:

    • Quantify the protein concentration in each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Incubate with a secondary HRP-conjugated antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system. Use antibodies against cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B1) markers as loading and fractionation controls.

  • Data Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A reduction in nuclear p65 in treated, stimulated cells compared to stimulated-only cells indicates inhibition.

Conclusion and Future Directions

While direct experimental validation is pending, a robust, evidence-based prediction can be made for the biological activity of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone. The combination of a biphenyl core, a bulky benzyloxy group at a sterically important position, and an acetyl moiety strongly suggests potential as both an anti-inflammatory and an anticancer agent. The benzyloxy group, in particular, may enhance cellular uptake and provide a unique conformational lock that could lead to high-potency interactions with biological targets.

The experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses. Future studies should focus on synthesizing this compound and its close analogs and screening them against a panel of cancer cell lines and in inflammatory assays. Further investigation into its specific molecular targets, such as COX-2, NF-κB, or other cancer-related kinases, will be crucial for elucidating its mechanism of action and potential as a novel therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. BenchChem.
  • Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Fivephoton Biochemicals.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • Li, L., et al. (2012). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Molecules, 17(8), 9645–9656.
  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636.
  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed, 34073232.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Cohen, S., et al. (2015). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1332, 233-245.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
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comparative study of substituted acetophenones in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role Analysis: Nucleophilic vs. Electrophilic Performance

Executive Summary

Acetophenone and its substituted derivatives serve as the quintessential "dual-threat" intermediates in pharmaceutical synthesis. They function as nucleophiles (via enol/enolate formation) in C-C bond-forming reactions like the Claisen-Schmidt condensation, and as electrophiles in enantioselective reductions and oxidations.

This guide objectively compares the performance of substituted acetophenones across these distinct reaction manifolds. We analyze how electronic perturbations (Hammett substituent effects) dictate reaction rates, yields, and selectivities, providing researchers with data-driven protocols for optimizing synthetic pathways.

Part 1: The Nucleophilic Role (C-C Bond Formation)

Focus: Claisen-Schmidt Condensation (Chalcone Synthesis)

In the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), acetophenones act as the nucleophilic component. The electronic nature of the substituent on the acetophenone ring significantly alters the acidity of the


-protons and the nucleophilicity of the resulting enolate.
1.1 Electronic Influence on Reactivity

The reaction rate and yield depend on a trade-off between enolization rate and enolate nucleophilicity :

  • Electron-Withdrawing Groups (EWG, e.g., -NO

    
    , -CF
    
    
    
    ):
    Increase the acidity of
    
    
    -protons, accelerating enolate formation. However, they destabilize the transition state for the subsequent attack on the aldehyde.
  • Electron-Donating Groups (EDG, e.g., -OMe, -NH

    
    ):  Decrease 
    
    
    
    -acidity (slower initiation) but generate a more electron-rich, reactive enolate.
1.2 Comparative Data: Yields by Method

The following table compares isolated yields of chalcones synthesized from various substituted acetophenones reacting with benzaldehyde.

Acetophenone Substituent (Para)Electronic Effect (

)
Method A: Classical Aldol (NaOH/EtOH)Method B: Ultrasound-Assisted (KOH/EtOH)Method C: Wittig Alternative (Ylide Route)
-H (Unsubstituted)0.0078%85%92%
-NO

(Nitro)
+0.78 (EWG)65%72%88%
-OMe (Methoxy)-0.27 (EDG)45%60%94%
-OH (Hydroxy)-0.37 (EDG)<30% (Side reactions)55%85%
-Cl (Chloro)+0.23 (EWG)82%89%91%

Data synthesized from comparative studies on chalcone synthesis protocols [1][2].

Critical Insight: While EWGs generally favor the thermodynamics of deprotonation, strong EDGs (like -OMe) often result in lower yields under classical thermodynamic control due to the difficulty in forming the enolate and potential for self-condensation. The Wittig reaction (Method C) is substituent-independent and superior for electron-rich acetophenones.

1.3 Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation in reactivity based on substituent electronics.

AldolPathway Substrate Substituted Acetophenone Enolate Enolate Intermediate Substrate->Enolate Deprotonation (k1) Transition C-C Bond Formation (TS) Enolate->Transition Aldehyde Attack (k2) Product Chalcone (Product) Transition->Product Dehydration EWG EWG (-NO2) Increases Acidity EWG->Substrate Accelerates k1 EDG EDG (-OMe) Increases Nucleophilicity EDG->Enolate Accelerates k2

Caption: Divergent kinetic influences of substituents on the enolization (k1) and addition (k2) steps of Claisen-Schmidt condensation.

Part 2: The Electrophilic Role (Asymmetric Transformations)

Focus: Enantioselective Reduction & Baeyer-Villiger Oxidation

When acetophenone acts as the electrophile, the substituent affects the electron density at the carbonyl carbon, influencing hydride acceptance (reduction) or migratory aptitude (oxidation).

2.1 Enantioselective Reduction: Catalyst Comparison

The reduction of acetophenones to chiral phenylethanols is a standard benchmark for asymmetric catalysis.

MethodCatalyst SystemMechanismTypical ee% (Acetophenone)Substrate Scope Limitation
Noyori Hydrogenation Ru-BINAP / DAIPENTransfer Hydrogenation95-99%Requires high pressure H

; sensitive to steric bulk at ortho-positions.
CBS Reduction Borane + OxazaborolidineStoichiometric Hydride90-96%Moisture sensitive; lower atom economy.
Biocatalysis KREDs (Ketoreductases)Enzymatic (Lock & Key)>99%Highly specific; requires cofactor regeneration (NADPH).

Reference: Comparative analysis of Noyori vs. Enzymatic reduction [3][4].

2.2 Baeyer-Villiger Oxidation (BVO): Regioselectivity

In BVO, the ketone is converted to an ester.[1][2][3] The key metric is Migratory Aptitude : does the Aryl group or the Methyl group migrate?

  • General Rule: Tertiary > Secondary > Aryl > Primary > Methyl.[3]

  • Substituent Effect: Electron-Donating Groups (EDG) on the aryl ring stabilize the positive charge in the transition state, increasing the migratory aptitude of the aryl group relative to the methyl.

Comparative Migratory Aptitude Table:

Substituent Major Product Explanation
4-OMe (EDG) Aryl Acetate (Ar-O-CO-Me) High electron density facilitates aryl migration.
4-H Aryl Acetate Phenyl migrates preferentially over methyl.

| 4-NO


 (EWG)  | Methyl Benzoate (Ar-CO-O-Me) | EWG destabilizes aryl migration; methyl migration becomes competitive/dominant. |
2.3 BVO Decision Logic

BVO_Logic Start Substituted Acetophenone + mCPBA Criegee Criegee Intermediate Start->Criegee CheckSub Analyze Aryl Substituent Criegee->CheckSub MigrateAr Aryl Migration (Preferred) CheckSub->MigrateAr EDG (-OMe, -Me) or Neutral MigrateMe Methyl Migration (Competitive) CheckSub->MigrateMe Strong EWG (-NO2, -CF3) ProductAr Product: Aryl Acetate (Phenol precursor) MigrateAr->ProductAr ProductMe Product: Methyl Benzoate (Ester) MigrateMe->ProductMe

Caption: Decision tree predicting regioselectivity in Baeyer-Villiger Oxidation based on electronic substituent effects.

Part 3: Experimental Protocols
Protocol A: High-Yield Chalcone Synthesis (Ultrasound-Assisted)

Best for: Rapid screening of derivatives with moderate electronic bias.

  • Reagents: Dissolve substituted acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).

  • Catalyst: Add pulverized KOH (1.5 eq).

  • Reaction: Place the flask in an ultrasonic bath at 30–40 °C. Sonicate for 30–60 mins.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ketone spot.

  • Workup: Pour mixture into crushed ice/water with dilute HCl. Filter the precipitate.[4][5][6]

  • Purification: Recrystallize from hot ethanol.

Protocol B: Noyori Asymmetric Transfer Hydrogenation

Best for: Generating chiral pharmaceutical intermediates.

  • Catalyst Prep: In a glovebox, mix [RuCl

    
    (p-cymene)]
    
    
    
    and (S,S)-Ts-DPEN in isopropanol. Heat to 80°C for 1 hr to form the active catalyst.
  • Reduction: Add the substituted acetophenone (1.0 eq) to the catalyst solution (S/C ratio 100:1).

  • H-Source: Add iPrOH/KOH (or HCOONa/H

    
    O for biphasic).
    
  • Reaction: Stir at RT for 12–24 hours.

    • Validation: Check conversion by GC/NMR. Check ee% via Chiral HPLC (Chiralcel OD-H column).

  • Workup: Evaporate solvent, pass through a short silica plug to remove Ru, and concentrate.

References
  • Donaire-Arias, A., et al. (2023).[5] "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure." Molecules. Link

  • BenchChem Technical Support. (2025).[7][8][9] "A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols." BenchChem.[8] Link

  • Noyori, R. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." NobelPrize.org. Link

  • Chemistry Steps. (2025). "Baeyer-Villiger Oxidation: Mechanism and Migratory Aptitude."[2] Chemistry Steps. Link

  • Adichemistry. "Baeyer Villiger Oxidation - Migratory Aptitude."[1][2][3] Adichemistry. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(2-(benzyloxy)biphenyl-3-yl)ethanone, a complex aromatic ketone. By understanding the chemical nature of this compound and adhering to established safety and regulatory standards, laboratories can ensure the protection of personnel and the environment.

The disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1] This framework mandates a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[2]

Understanding the Compound: Hazard Assessment
  • Aromatic Ketones: Generally, aromatic ketones possess narcotic properties at high concentrations and can cause irritation to the eyes and respiratory system.[3] Some can also cause skin irritation.[4]

  • Biphenyl Compounds: While this compound is not a polychlorinated biphenyl (PCB), the biphenyl structure warrants caution. PCBs are known for their environmental persistence and toxicity.[5] Improper disposal of biphenyl compounds can lead to environmental contamination.

  • Benzyl Ethers: Similar compounds with benzyloxy groups are identified as causing skin and serious eye irritation.[6]

Based on this analysis, 1-(2-(benzyloxy)biphenyl-3-yl)ethanone should be handled as a hazardous substance.

Step-by-Step Disposal Protocol

The following procedures provide a clear pathway for the safe disposal of 1-(2-(benzyloxy)biphenyl-3-yl)ethanone and its associated waste.

The first crucial step is to determine if the waste is considered hazardous under RCRA. This can be done through analytical testing or by using "generator knowledge" of the chemical's properties and the processes that generated the waste.[7]

A waste is deemed hazardous if it exhibits at least one of the following characteristics:

  • Ignitability: Flashpoint <140°F.

  • Corrosivity: pH ≤ 2 or ≥ 12.5.

  • Reactivity: Unstable under normal conditions.

  • Toxicity: Contains contaminants at concentrations above regulatory limits.[7]

Given the aromatic nature of 1-(2-(benzyloxy)biphenyl-3-yl)ethanone, it is likely to be classified as a toxic hazardous waste.

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Collect waste containing 1-(2-(benzyloxy)biphenyl-3-yl)ethanone in a designated, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Compatibility: Ensure the container material is compatible with the waste.

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safety.

The label must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "1-(2-(Benzyloxy)biphenyl-3-yl)ethanone". Avoid abbreviations or chemical formulas.[8]

  • The concentration or quantity of the waste. For mixtures, list all components and their approximate percentages.[8]

  • The date of waste generation.[1]

  • The location of origin (e.g., laboratory and room number).[1]

  • The name and contact information of the principal investigator.[1]

Laboratories where waste is generated are known as Satellite Accumulation Areas (SAAs).[8]

  • Container Management: Keep the waste container tightly sealed except when adding waste.[8]

  • Storage Location: Store the container at or near the point of generation and under the control of the laboratory personnel.[8]

  • Volume Limits: Adhere to the volume limits for waste accumulation in SAAs as defined by the EPA.

  • Spill Containment: It is good practice to store the waste container in secondary containment to control any potential leaks.

Hazardous waste must be disposed of through a licensed hazardous waste facility.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS office is the primary point of contact for arranging hazardous waste disposal. They will provide the necessary forms and guidance.[1]

  • Waste Pickup Request: Complete a chemical waste pickup form as required by your EHS department.[8]

  • Manifesting: A hazardous waste manifest is a legal document that tracks the waste from the generator to the disposal facility, ensuring "cradle-to-grave" accountability.[2][9] Your EHS office will manage the manifesting process.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-(benzyloxy)biphenyl-3-yl)ethanone.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) Coordination cluster_disposal Final Disposal A Generate Waste Containing 1-(2-(benzyloxy)biphenyl-3-yl)ethanone B Characterize Waste (RCRA Criteria) A->B C Segregate into a Compatible, Labeled Container B->C Hazardous D Store in Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F EHS Schedules Pickup E->F G Waste Transported by Licensed Hauler F->G H Treatment & Disposal at a Permitted Facility (e.g., Incineration) G->H

Disposal workflow for 1-(2-(benzyloxy)biphenyl-3-yl)ethanone.
Quantitative Data Summary: RCRA Generator Categories

The EPA classifies hazardous waste generators based on the quantity of waste produced per calendar month. This classification determines the specific regulatory requirements.[10]

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 220 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (approx. 2,200 lbs)Up to 90 days

Data sourced from the U.S. Environmental Protection Agency.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel. For large or highly hazardous spills, evacuate the area and contact your institution's EHS emergency line.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include safety goggles, gloves, and a lab coat.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean Up: Collect the absorbent material and any contaminated debris.

  • Dispose of Cleanup Materials: Place all contaminated materials into a designated hazardous waste container and label it accordingly.

  • Report the Incident: Report the spill to your supervisor and EHS office, regardless of the size.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of 1-(2-(benzyloxy)biphenyl-3-yl)ethanone, upholding their commitment to safety and environmental stewardship.

References

  • Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]

  • National Institutes of Health. Waste disposal technologies for polychlorinated biphenyls. [Link]

  • Triumvirate Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • University of California, Riverside, Environmental Health and Safety. Appendix I - Hazards Of Functional Groups. [Link]

  • International Labour Organization. Ketones - ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Columbia University, Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • ResearchGate. Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavo. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • U.S. Environmental Protection Agency. Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. [Link]

  • North Carolina Department of Environmental Quality. Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. [Link]

  • ACTenviro. Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]

  • Case Western Reserve University, Environmental Health and Safety. RCRA. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. 1-[2-(Benzyloxy)phenyl]ethan-1-one. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.